Dacarbazine hydrochloride
Description
Historical Perspectives and Discovery of Dacarbazine's Core Chemical Class
The history of triazene (B1217601) chemistry dates back to the early 20th century, but significant interest in its applications grew much later. numberanalytics.com The development of this chemical class is intrinsically linked to advancements in diazotization reactions and a deeper understanding of nitrogen-nitrogen bond formation. numberanalytics.com Triazine compounds were first systematically investigated for various industrial and biological applications in the mid-20th century. For instance, different derivatives were developed as herbicides by J.R. Geigy Ltd. in the 1950s. researchgate.net Dacarbazine (B1669748) itself was first synthesized in 1959. ktu.edu Its discovery as an antineoplastic agent spurred further research into triazene derivatives for therapeutic purposes. chemicalbook.com
Evolution of Research Paradigms for Alkylating Agents
The study of alkylating agents began with the observation of the biological effects of mustard gas during World War I, which led to the development of nitrogen mustards for medical use after World War II. wikipedia.orgnumberanalytics.comcuni.cz Early research focused on broadly cytotoxic compounds. Over decades, the research paradigm has shifted significantly. Initial approaches involved discovering agents that could attach an alkyl group to DNA, disrupting cell division, a process to which rapidly proliferating cancer cells are particularly sensitive. wikipedia.org
The evolution of this research has been marked by several key developments:
Mechanism Elucidation: A deeper understanding of how these agents interact with DNA at a molecular level, including the specific sites of alkylation (e.g., the N7 and O6 positions of guanine).
Prodrug and Activation Strategies: The development of agents like Dacarbazine that require metabolic activation to become cytotoxic. wikipedia.org This represents a move towards agents that can be activated more selectively in target tissues.
Overcoming Resistance: A major research focus has been on understanding and overcoming cellular resistance mechanisms, such as the action of DNA repair enzymes like O-6-methylguanine-DNA methyltransferase (MGMT), which can reverse the effects of alkylation. wikipedia.orgmdpi.com
Improving Selectivity: Modern research aims to design alkylating agents with greater specificity for cancer cells to reduce toxicity to healthy cells. This includes creating more lipophilic compounds to better penetrate target cells. mdpi.comresearchgate.net
Significance of Dacarbazine Hydrochloride as a Research Scaffold
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule from which new compounds can be synthesized and studied. nih.govlifechemicals.com Dacarbazine's imidazole-triazene structure serves as a valuable scaffold for several research applications. niper.gov.in
Analog Synthesis: Researchers have synthesized numerous analogs of Dacarbazine to investigate structure-activity relationships (SAR). By modifying the imidazole (B134444) ring or the dimethyl-triazeno group, scientists can study how these changes affect the compound's stability, activation, and cytotoxic properties. researchgate.net
Metal Complexation: Studies have explored the complexation of Dacarbazine with metal ions like copper(II), cobalt(II), and iron(III). mdpi.com Research indicates that forming these metal complexes can alter the molecule's electronic properties, reactivity, and stability, potentially enhancing its biological activity. mdpi.com For example, complexation with copper and cobalt has been shown to increase the reactivity of the Dacarbazine molecule, which could influence its therapeutic potential. mdpi.com
Probing Mechanistic Pathways: Dacarbazine and its analogs, such as Temozolomide (B1682018), are used as tool compounds to investigate the cellular responses to DNA alkylation, including DNA repair pathways and the induction of apoptosis.
| Property | Value |
|---|---|
| IUPAC Name | 5-(3,3-Dimethyl-1-triazen-1-yl)-1H-imidazole-4-carboxamide |
| Molecular Formula | C6H10N6O wikipedia.org |
| Molecular Weight | 182.18 g/mol wikipedia.org |
| CAS Number | 4342-03-4 wikipedia.org |
| Melting Point | 199-205°C chemicalbook.com |
| Solubility | Slightly soluble in water and ethanol. chemicalbook.com |
Current Gaps and Future Directions in Fundamental Research on Dacarbazine
Despite decades of study, fundamental research on Dacarbazine continues to present challenges and opportunities.
Photodegradation and Stability: Dacarbazine is known to be unstable, particularly when exposed to light, which can lead to the formation of inactive products. acs.org A significant area of future research is the development of more stable formulations or multicomponent crystal forms to mitigate this degradation. acs.org Recent studies have explored creating cocrystals with compounds like fumaric acid to enhance solubility and reduce photosensitivity. acs.org
Bioactivation Mechanisms: While it is established that Dacarbazine is activated by liver microsomal enzymes (CYP1A1, CYP1A2, and CYP2E1), the precise kinetics and factors influencing this process are still under investigation. mdpi.com A deeper understanding could lead to strategies for modulating its activity.
Advanced Delivery Systems: To improve specificity and stability, researchers are designing novel delivery systems. Future work includes the development of laser-triggered delivery systems using nanotechnology, such as encapsulating Dacarbazine within cyclodextrins and associating them with gold nanoparticles. nih.gov
Exploring New Scaffolds: While Dacarbazine is a useful scaffold, the fundamental triazene structure itself is a platform for discovering new chemical entities. Research into novel 1,2,4-triazine (B1199460) derivatives, for example, has led to the discovery of compounds with entirely different biological targets, such as adenosine (B11128) A2A receptor antagonists. acs.orgacs.org This highlights the potential for the core chemical class to be adapted for new therapeutic applications beyond its alkylating properties.
| Feature | Dacarbazine | Temozolomide |
|---|---|---|
| Core Structure | Imidazole-triazene | Tetrazine-imidazole |
| Activation | Requires metabolic N-demethylation by liver enzymes. mdpi.comwikipedia.org | Spontaneous, non-enzymatic conversion to MTIC at physiological pH. |
| Key Research Use | Model for metabolically activated triazene prodrugs. mdpi.com | Model for spontaneously activated alkylating agents. |
| Stability | Sensitive to light; requires protection during administration. acs.org | More stable in its prodrug form until physiological pH is reached. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17925-90-5 |
|---|---|
Molecular Formula |
C6H11ClN6O |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N6O.ClH/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;/h3H,1-2H3,(H2,7,13)(H,8,9);1H/b11-10+; |
InChI Key |
JTLLDOORGJVYPT-ASTDGNLGSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dacarbazine hydrochloride; Dacarbazine HCl; |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Modifications
Retrosynthetic Analysis and Established Synthetic Pathways
The synthesis of dacarbazine (B1669748) is well-established, with a common retrosynthetic strategy involving the disconnection of the triazene (B1217601) functional group. This approach logically leads back to a diazonium salt intermediate derived from an imidazole (B134444) precursor and dimethylamine (B145610).
Classical Multi-Step Synthesis Approaches
The most prevalent and traditional method for synthesizing dacarbazine begins with the commercially available compound 5-amino-1H-imidazole-4-carboxamide (AICA). ktu.eduwikipedia.org This classical pathway involves two primary chemical transformations:
Diazotization of AICA : The process starts with the conversion of the primary amino group of AICA into a diazonium salt. This is achieved by treating AICA with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid (HCl), under cold conditions (0–5°C). wikipedia.org The resulting intermediate, 5-diazoimidazole-4-carboxamide, is highly reactive and is used immediately in the subsequent step without being isolated. wikipedia.org
Azo Coupling with Dimethylamine : The unstable diazonium salt is then reacted with dimethylamine in a coupling reaction. ktu.eduwikipedia.org This step forms the characteristic triazene linkage of dacarbazine. Careful control of the reaction's pH is essential to facilitate the nucleophilic attack and maximize product formation. The final step involves treating the dacarbazine base with hydrochloric acid to produce the more stable and water-soluble dacarbazine hydrochloride salt.
Optimization of Reaction Conditions and Yields
Significant research has focused on optimizing the classical synthesis to improve both the yield and purity of dacarbazine. Key parameters that have been systematically adjusted include reaction temperature, pH, and the stoichiometry of the reactants. sioc-journal.cn Maintaining stringent temperature control during the diazotization step is critical to prevent the thermal decomposition of the labile diazonium salt intermediate. ktu.edu
| Synthetic Stage | Reported Stage Yield (%) |
|---|---|
| Preparation of diazonium salt | 99 |
| Filtration of diazonium salt | 91 |
| Obtaining of dacarbazine | 99 |
| Filtration of dacarbazine precipitate | 98 |
| Washing the precipitate with water | 99 |
| Drying of dacarbazine precipitate | 99.4 |
| Total Calculated Yield | ~86 |
Green Chemistry Principles in Dacarbazine Synthesis
In line with modern pharmaceutical manufacturing standards, efforts have been made to incorporate green chemistry principles into the synthesis of dacarbazine to minimize environmental impact and enhance safety.
Solvent Selection and Reduction of Hazardous Reagents
A primary focus of green synthesis is the replacement of hazardous solvents with more environmentally benign alternatives. dokumen.pub In the context of dacarbazine synthesis, water and methanol (B129727) have been utilized as "green" solvents. ktu.edu Research is also exploring the use of alternative, less hazardous diazotizing agents to replace the traditional sodium nitrite and strong acid combination. The influence of the solvent is significant as its physicochemical properties, such as vapor pressure and viscosity, affect the cavitation intensity in processes like sonochemical synthesis. dokumen.pub
Sustainable Synthesis Routes and Process Intensification
Process intensification aims to develop more efficient, safer, and sustainable manufacturing processes. Techniques such as continuous flow chemistry and sonochemistry are being explored for dacarbazine synthesis. dokumen.pubacs.org Continuous flow reactors, for example, offer superior control over reaction parameters, leading to improved safety and potentially higher yields. Microfluidic-based process intensification is a notable area of development in the pharmaceutical industry. acs.org Furthermore, synthesizing novel multicomponent crystals of dacarbazine with pharmaceutically acceptable coformers like carboxylic acids represents a green approach to improving the drug's physicochemical properties without covalent modification. acs.org
Rational Prodrug Design and Advanced Delivery Systems
Dacarbazine is inherently a prodrug, requiring metabolic activation in the liver by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1A2, to form its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC). ijpsjournal.commdpi.comresearchgate.netnih.gov However, limitations such as chemical instability and non-specific toxicity have spurred the development of more sophisticated prodrugs and advanced delivery systems. mdpi.com
The goals of these advanced approaches include enhancing stability, enabling targeted delivery to tumor cells, and achieving controlled release of the active agent. clinmedjournals.org One strategy, known as Melanocyte-directed Enzyme Prodrug Therapy (MDEPT), involves linking a cytotoxic agent to a tyrosinase substrate, allowing for specific activation within melanoma cells. clinmedjournals.org
Various nanocarrier-based systems have been investigated to improve the delivery of dacarbazine:
Liposomes : These vesicular systems can encapsulate dacarbazine, protecting it from degradation and facilitating targeted delivery. nih.govmdpi.comresearchgate.net Cationic liposomes have been developed for topical delivery to treat skin cancer. nih.gov
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) : These lipid-based nanoparticles are effective for encapsulating poorly water-soluble drugs like dacarbazine. nih.govfrontiersin.org They offer advantages in stability and can be designed for topical delivery systems, such as in a nanocream formulation. nih.govfrontiersin.org
Polymeric Nanoparticles : Biodegradable polymers can be used to create nanoparticles for controlled drug release. dntb.gov.ua
Gold Nanoparticles (AuNPs) : Plasmonic gold nanoparticles have been complexed with dacarbazine to create laser-triggered delivery systems, allowing for on-demand drug release via photothermal effects. mdpi.com
| Delivery System | Key Features and Advantages | Reference |
|---|---|---|
| Liposomes | Encapsulates hydrophilic/hydrophobic drugs, reduces systemic toxicity, can be surface-functionalized for targeting. | nih.gov, mdpi.com |
| Solid Lipid Nanoparticles (SLNs) | High stability, controlled release, suitable for topical delivery of lipophilic drugs. | nih.gov, frontiersin.org |
| Nanostructured Lipid Carriers (NLCs) | Improved drug loading and stability over SLNs by using a blend of solid and liquid lipids. | frontiersin.org |
| Gold Nanoparticles (AuNPs) | Enables controlled, laser-triggered drug release through photothermal effects; enhances stability when complexed with cyclodextrins. | mdpi.com |
This table summarizes various advanced delivery systems being developed for dacarbazine, highlighting their primary features and benefits in overcoming the drug's inherent limitations.
Strategies for Enhanced Solubility and Chemical Stability
The inherent properties of dacarbazine, such as its low and pH-dependent solubility and sensitivity to light, present significant hurdles in its clinical application. acs.orgnih.gov These characteristics can lead to the formation of inactive and potentially toxic degradation products. acs.orgnih.govnih.gov To address these issues, researchers are actively investigating several strategies to improve its solubility and stability.
One promising approach is the formation of multicomponent crystals, such as salts and co-crystals. acs.orgnih.govresearchgate.net By reacting dacarbazine with various aliphatic carboxylic acids, novel solid forms have been created. acs.orgnih.gov These new crystalline structures have demonstrated substantial improvements in solubility, with some forms showing up to a 19-fold increase. acs.orgnih.gov Furthermore, they exhibit faster intrinsic dissolution rates, which can contribute to reduced photodegradation of the drug in solution. acs.orgnih.gov The stability of these new forms has been assessed under accelerated degradation conditions, showing their potential to enhance the biopharmaceutical profile of dacarbazine. acs.org
Another strategy involves the use of cyclodextrins to form inclusion complexes. nih.govmdpi.comresearchgate.net Cyclodextrins are capable of encapsulating drug molecules, which can enhance their aqueous solubility and protect them from degradation. nih.govmdpi.com Studies have shown that β-cyclodextrin can increase the solubility and stability of dacarbazine. nih.govresearchgate.net Theoretical and experimental studies have confirmed the formation of stable 1:1 inclusion complexes with different types of cyclodextrins, with some complexes showing significant thermodynamic stability. mdpi.comresearchgate.net
The use of radical scavengers has also been explored to mitigate the photodegradation of dacarbazine. researchgate.net Certain amino acids, like L-cysteine, have been shown to inhibit both the degradation of dacarbazine and the formation of its main photodegradant when exposed to light, without significantly altering the drug's pharmacokinetic profile. researchgate.net
These chemical modification strategies are summarized in the table below:
Table 1: Strategies for Enhanced Dacarbazine Solubility and Stability| Strategy | Method | Key Findings | Reference(s) |
|---|---|---|---|
| Multicomponent Crystals | Formation of salts and co-crystals with aliphatic carboxylic acids. | Up to 19-fold increase in solubility and faster dissolution rates. | acs.orgnih.gov |
| Inclusion Complexes | Encapsulation within β-cyclodextrin. | Increased aqueous solubility and stability. | nih.govresearchgate.net |
| Photostabilization | Addition of radical scavengers like L-cysteine. | Significant inhibition of photodegradation and formation of degradants. | researchgate.net |
Polymeric and Nanoparticle-Based Drug Delivery Platforms
To improve the therapeutic efficacy of dacarbazine, researchers are increasingly turning to polymeric and nanoparticle-based drug delivery systems. researchgate.netnih.govnih.gov These platforms offer the potential for controlled release, improved drug loading, and targeted delivery to tumor sites. researchgate.netnih.govfrontiersin.org
Various types of nanoparticles have been investigated for dacarbazine delivery, including:
Polymeric Nanoparticles: Star-shaped block copolymers based on materials like cholic acid-poly(lactide-co-glycolide)-b-polyethylene glycol (CA-PLGA-b-PEG) have been used to encapsulate dacarbazine. researchgate.netnih.govfrontiersin.org These nanoparticles have shown high drug loading capacity and the ability for controlled release. researchgate.netnih.gov
Solid Lipid Nanoparticles (SLNs): Dacarbazine has been encapsulated within SLNs, which can enhance skin permeation for potential topical applications. nih.govfrontiersin.org Optimized SLN formulations have demonstrated good physical stability and the ability to deliver the drug within a limited timeframe. nih.govfrontiersin.org
Hollow Mesoporous Silica (B1680970) Nanoparticles (HMSNs): These have been used to encapsulate dacarbazine, with the surface modified to enhance drug loading and targeted release. acs.org
Gold Nanoparticles (AuNPs): Dacarbazine has been associated with plasmonic AuNPs, often in combination with cyclodextrins, to create multifunctional nanosystems. nih.govresearchgate.netmdpi.com
These nanoparticle systems are designed to overcome the limitations of free dacarbazine, such as its hydrophobicity and instability. researchgate.netacs.orgnih.gov
Design Principles for Improved Pharmacokinetic Profiles (Pre-clinical)
A key objective of nanoparticle-based delivery is to improve the pharmacokinetic profile of dacarbazine. In pre-clinical studies, these advanced formulations have demonstrated several advantages over the free drug.
The encapsulation of dacarbazine within nanoparticles can lead to a sustained release profile. researchgate.netnih.govtaylorandfrancis.com For instance, dacarbazine-loaded polymeric nanoparticles exhibited a biphasic release pattern, with an initial burst release followed by a more gradual, sustained release over several days. researchgate.netnih.gov This controlled release can help maintain therapeutic drug concentrations over a longer period.
Furthermore, the surface of these nanoparticles is often modified with polymers like polyethylene (B3416737) glycol (PEG). nih.govresearchgate.netresearchgate.netnih.gov PEGylation helps to increase the colloidal stability of the nanoparticles and can improve their biocompatibility. nih.govresearchgate.net This can lead to a longer circulation time in the bloodstream, a crucial factor for reaching tumor tissues. nih.gov
The table below summarizes the characteristics of different dacarbazine-loaded nanoparticle systems from pre-clinical studies:
Table 2: Pre-clinical Pharmacokinetic and Physicochemical Characteristics of Dacarbazine Nanoparticles| Nanoparticle System | Average Diameter (nm) | Drug Loading (%) | Key Pharmacokinetic/Release Finding | Reference(s) |
|---|---|---|---|---|
| CA-PLGA-b-PEG NPs | 116.3 ± 5.2 | 8.72 | Biphasic release with sustained release over 7 days. | researchgate.netnih.gov |
| Aptamer-modified CA-PLGA-b-PEG NPs | 125.9 ± 4.1 | 7.64 | Similar biphasic release to unmodified NPs. | researchgate.netnih.gov |
| Solid Lipid Nanoparticles (DTIC-SLNs-8) | 146 ± 4.71 | 87.45 ± 4.78 | Optimized for faster drug distribution. | nih.govfrontiersin.org |
| PEG-AuNPs-βCD@DB | 12 | 99% (loading efficiency) | Controlled release triggered by laser irradiation. | nih.govresearchgate.netmdpi.com |
Targeted Delivery Mechanisms in Pre-clinical Models
A significant advantage of nanoparticle-based systems is the potential for targeted drug delivery, which can increase the drug concentration at the tumor site while minimizing exposure to healthy tissues. nih.govfrontiersin.org Pre-clinical models have demonstrated the effectiveness of this approach for dacarbazine.
Active targeting is achieved by modifying the surface of nanoparticles with ligands that bind to specific receptors overexpressed on cancer cells. nih.govfrontiersin.org For example, dacarbazine-loaded polymeric nanoparticles have been modified with the nucleic acid aptamer AS1411, which targets nucleolin, a protein often found on the surface of cancer cells. researchgate.netnih.gov In vivo studies in mouse models of malignant melanoma showed that these targeted nanoparticles could actively accumulate at the tumor site, leading to excellent anti-tumor effects with no obvious side effects. researchgate.netnih.gov
Another targeting strategy involves the use of folic acid-grafted liposomes to envelop dacarbazine-loaded hollow mesoporous silica nanoparticles. acs.org Folic acid acts as a targeting moiety for melanoma cells, which often overexpress folate receptors. acs.org In vivo investigations demonstrated that this nanocarrier significantly improved the efficacy against lung metastasis of melanoma. acs.org
The polypeptide aptamer DR5-TAT has also been used as a targeting ligand for micelles co-delivering dacarbazine and miRNA 34a. dovepress.com This aptamer facilitates tumor-targeting and enhances permeability. dovepress.com
Stimuli-Responsive Drug Release Systems (e.g., Light, pH, Temperature)
Stimuli-responsive drug delivery systems are designed to release their payload in response to specific triggers present in the tumor microenvironment or applied externally. nih.govnih.govdovepress.com This approach allows for more precise control over drug release, further enhancing therapeutic efficacy and reducing side effects. nih.govnih.gov
pH-Responsive Release: The tumor microenvironment is often more acidic than normal tissues. nih.govnih.gov This pH difference can be exploited to trigger drug release. Dacarbazine-loaded nanoparticles have been designed to be pH-sensitive. For example, polymeric nanoparticles have shown a faster release rate at an acidic pH of 5.5 compared to a neutral pH of 7.4. nih.govfrontiersin.org This is attributed to the destruction of the nanoparticle structure in the acidic environment, leading to enhanced drug release in the tumor. nih.govfrontiersin.org Similarly, dacarbazine intercalated in layered double metal hydroxides also demonstrated a pH-sensitive release, with a remarkably higher release rate at pH 6.0 than at pH 7.4. nih.gov Injectable hydrogels have also been developed that show pH-induced drug release. indexcopernicus.com
Light-Responsive Release: External stimuli like light can also be used to trigger drug release. nih.govmdpi.com A dacarbazine delivery system based on plasmonic gold nanoparticles complexed with β-cyclodextrin has been developed. nih.govresearchgate.netmdpi.com These nanoparticles can absorb energy from a laser, which generates local heat and triggers the controlled release of the encapsulated dacarbazine. nih.govmdpi.com This photothermal effect allows for on-demand drug release at the tumor site. nih.govmdpi.com
Temperature-Responsive Release: Temperature-sensitive injectable hydrogels have been formulated for the sustained release of dacarbazine. indexcopernicus.com These hydrogels can undergo a phase transition in response to temperature changes, leading to the release of the entrapped drug. indexcopernicus.com
The following table details various stimuli-responsive systems for dacarbazine delivery:
Table 3: Stimuli-Responsive Dacarbazine Delivery Systems| Stimulus | Delivery System | Mechanism of Release | Key Finding | Reference(s) |
|---|---|---|---|---|
| pH | Polymeric Nanoparticles (CA-PLGA-b-PEG) | Destruction of nanoparticle structure in acidic environment. | Faster release at pH 5.5 (tumor microenvironment) than at pH 7.4. | nih.govfrontiersin.org |
| pH | Layered Double Metal Hydroxides | Different release mechanisms at varying pH levels. | Higher release rate at pH 6.0 compared to pH 7.4. | nih.gov |
| Light | Gold Nanoparticles with β-Cyclodextrin | Photothermal effect of AuNPs triggered by laser irradiation. | Controlled, time-dependent release of dacarbazine upon laser exposure. | nih.govmdpi.com |
| Temperature | Injectable Hydrogels | Phase transition of the hydrogel with temperature change. | Sustained drug release over 10 hours. | indexcopernicus.com |
Molecular and Cellular Mechanisms of Action
Biotransformation and Metabolic Activation Pathways
The conversion of dacarbazine (B1669748) into its cytotoxic form is a multi-step process that occurs predominantly in the liver. aacrjournals.orgtmda.go.tz
Dacarbazine's activation is initiated by the cytochrome P450 (CYP) superfamily of enzymes. aacrjournals.orgnih.gov Specifically, the isoforms CYP1A1, CYP1A2, and CYP2E1 are responsible for the oxidative N-demethylation of dacarbazine. aacrjournals.orgtmda.go.tznih.gov This enzymatic reaction is the critical first step in its bioactivation. aacrjournals.org Research indicates that CYP1A2 is the primary enzyme for dacarbazine metabolism in the liver, while CYP2E1 plays a role at higher concentrations of the drug. aacrjournals.orgnih.gov CYP1A1 is thought to be more involved in the extrahepatic metabolism of dacarbazine. aacrjournals.orgnih.gov The expression of these enzymes can vary among individuals, which may contribute to differences in drug metabolism and response. aacrjournals.org
The enzymatic N-demethylation of dacarbazine by CYP enzymes leads to the formation of an unstable intermediate, 5-[3-hydroxymethyl-3-methyl-triazen-l-yl]-imidazole-4-carboxamide (HMMTIC). aacrjournals.orgnih.govresearchgate.net HMMTIC then spontaneously decomposes, losing formaldehyde, to generate the principal active metabolite, 5-(3-methyl-1-triazenyl)imidazole-4-carboxamide (MTIC). aacrjournals.orgresearchgate.netfrontiersin.org MTIC is a highly reactive molecule that is central to the cytotoxic effects of dacarbazine. bccancer.bc.cafrontiersin.org It further breaks down to yield the ultimate alkylating agent, a methyl diazonium ion. patsnap.commm-encapsulation.comnih.gov This highly electrophilic cation is responsible for transferring a methyl group to the DNA of cancer cells. patsnap.commdpi.com
The metabolic cascade of dacarbazine also produces inactive byproducts. cancercareontario.ca The breakdown of the active metabolite MTIC results in the formation of 5-aminoimidazole-4-carboxamide (B1664886) (AIC), which is a major, yet inactive, metabolite found in the urine. aacrjournals.orgtmda.go.tzdrugbank.comnih.gov The formation of AIC from dacarbazine has been confirmed through studies using radioactively labeled drug molecules. nih.gov
Table 1: Key Molecules in Dacarbazine Biotransformation
| Molecule | Role |
|---|---|
| Dacarbazine | Inactive prodrug. |
| CYP1A1, CYP1A2, CYP2E1 | Hepatic enzymes that catalyze the initial activation step. aacrjournals.orgtmda.go.tznih.gov |
| HMMTIC | Unstable intermediate metabolite. aacrjournals.orgnih.govresearchgate.net |
| MTIC | Primary active metabolite. bccancer.bc.caaacrjournals.orgfrontiersin.org |
| Methyl Diazonium Ion | Ultimate reactive alkylating species. patsnap.commm-encapsulation.comnih.gov |
| AIC | Major inactive metabolite excreted in urine. aacrjournals.orgtmda.go.tzdrugbank.comnih.gov |
Formation of Active Metabolites (e.g., MTIC, Methyl Diazonium Ion)
DNA Adduction and Intermolecular Interactions
The cytotoxicity of dacarbazine is a direct result of the chemical modification of DNA by its active metabolite.
The methyl diazonium ion, generated from MTIC, is a potent alkylating agent that covalently attaches methyl groups to nucleophilic sites on DNA bases. patsnap.comoncohemakey.com The primary targets for this methylation are the guanine (B1146940) residues within the DNA structure. frontiersin.orgoncohemakey.com Specifically, alkylation occurs at the O6 and N7 positions of guanine. patsnap.comfrontiersin.orgnih.gov The formation of these DNA adducts, particularly O6-methylguanine, is considered a critical cytotoxic lesion. nih.govcuni.cz N7-methylguanine is also formed in significant amounts. nih.govcuni.cz
The presence of these methyl adducts on guanine bases severely compromises the normal functions of DNA. patsnap.com The O6-methylguanine lesion is particularly disruptive because it can lead to mispairing during DNA replication, where it incorrectly pairs with thymine (B56734) instead of cytosine. patsnap.com This mispairing can trigger futile cycles of DNA mismatch repair, ultimately leading to DNA strand breaks and the initiation of apoptosis (programmed cell death). patsnap.com
The formation of DNA adducts and cross-links creates physical barriers that impede the progression of DNA polymerase and RNA polymerase along the DNA template. aacrjournals.org This blockage disrupts both DNA replication and transcription, vital processes for cell proliferation and survival. patsnap.comresearchgate.net The inability to replicate DNA or transcribe genes essential for cellular function leads to cell cycle arrest and, ultimately, cell death. patsnap.comlifesciencesite.com
Table 2: DNA Lesions and Their Consequences
| DNA Lesion | Consequence |
|---|---|
| O6-methylguanine | Mispairing with thymine during replication, triggers mismatch repair, leads to DNA strand breaks and apoptosis. patsnap.comcuni.cz |
| N7-methylguanine | Formation of a major DNA adduct that contributes to the overall DNA damage. nih.govcuni.cz |
| DNA Adducts (General) | Blockage of DNA replication and transcription machinery, leading to cell cycle arrest and cell death. patsnap.comaacrjournals.org |
Table 3: List of Compound Names
| Compound Name |
|---|
| 5-(3-methyl-1-triazenyl)imidazole-4-carboxamide |
| 5-aminoimidazole-4-carboxamide |
| 5-[3-hydroxymethyl-3-methyl-triazen-l-yl]-imidazole-4-carboxamide |
| Cytosine |
| Dacarbazine |
| Dacarbazine hydrochloride |
| Formaldehyde |
| Guanine |
| Methyl diazonium ion |
| O6-methylguanine |
Cellular Responses and Signaling Cascades
Induction of Cell Cycle Arrest (e.g., G2/M phase)
This compound, an alkylating agent, exerts its cytotoxic effects in part by interfering with the normal progression of the cell cycle. Research has demonstrated that dacarbazine can induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. mdpi.comaacrjournals.org This arrest prevents cells from entering mitosis, thereby inhibiting cell division and proliferation.
The induction of G2/M arrest by dacarbazine has been observed in melanoma cells. mdpi.comptfarm.pl Studies on B16 and Cloudman S91 mouse melanoma cells revealed that dacarbazine treatment led to an accumulation of cells in the G2/M phase. ptfarm.pl The extent of this cell cycle block was found to be dependent on the drug concentration. ptfarm.pl For instance, at a concentration of 1.647 M, dacarbazine induced G2/M arrest in 60% of B16 cells and 37.5% of Cloudman S91 cells. ptfarm.pl In some cases, dacarbazine has also been shown to cause a delay in the S phase of the cell cycle. ptfarm.plnih.gov
The mechanism behind this G2/M arrest is linked to the DNA damage caused by dacarbazine's alkylating activity. mdpi.comaacrjournals.org This damage triggers cellular checkpoints that halt the cell cycle to allow for DNA repair. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis. aacrjournals.org The p53 tumor suppressor protein can play a role in this process by inducing G2/M arrest following dacarbazine-induced DNA damage. aacrjournals.org
Interestingly, the combination of dacarbazine with other agents can modulate its effect on the cell cycle. For example, when combined with cinnamaldehyde, the G2/M phase arrest was shortened while the S phase was elongated in A375 melanoma cells. mdpi.com This suggests complex interactions between different therapeutic agents and cellular signaling pathways that regulate cell cycle progression.
Table 1: Effect of Dacarbazine on Cell Cycle Distribution
| Cell Line | Dacarbazine Concentration | Observed Effect on Cell Cycle | Reference |
| B16 Mouse Melanoma | 1.647 M | 60% of cells arrested in G2/M phase | ptfarm.pl |
| Cloudman S91 Mouse Melanoma | 1.647 M | 37.5% of cells arrested in G2/M phase | ptfarm.pl |
| A375 Human Melanoma | Not Specified | G2/M phase arrest | mdpi.com |
| MNT-1 Human Melanoma | 115 µg/mL | Arrest at S and G2/M phases (in combination with hyperthermia) | nih.gov |
Apoptosis and Necrosis Induction Mechanisms
This compound is capable of inducing both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in cancer cells. ptfarm.plnih.gov Apoptosis is a primary mechanism by which dacarbazine eliminates tumor cells and is often a consequence of the extensive DNA damage it causes. spandidos-publications.com
The induction of apoptosis by dacarbazine involves both intrinsic and extrinsic pathways. The intrinsic, or mitochondria-mediated, pathway is activated by intracellular stress, such as DNA damage. nih.gov This can lead to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. nih.gov Studies have shown that treatment with dacarbazine can lead to the activation of caspase-3 and caspase-9, key players in the intrinsic apoptotic pathway. nih.gov Furthermore, dacarbazine can induce the release of pro-apoptotic molecules from the mitochondria. nih.gov
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, such as the Fas receptor. nih.govfrontiersin.org This can also lead to the activation of caspases and subsequent apoptosis.
In addition to apoptosis, dacarbazine can also induce necrosis. ptfarm.pl Necrosis is often associated with higher drug concentrations and more severe cellular damage. It is characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. nih.govelsevier.es The switch between apoptosis and necrosis can be influenced by factors such as cellular energy levels (ATP) and the extent of oxidative stress. elsevier.es
Morphological changes typical of both apoptosis and necrosis have been observed in melanoma cell lines treated with dacarbazine. ptfarm.pl Staining techniques have revealed DNA fragmentation and nuclear condensation, which are hallmarks of apoptosis, in cells exposed to the drug. nih.gov
Unravelling Interactions with Cellular Macromolecules Beyond DNA
One such interaction is with sulfhydryl groups in proteins. semanticscholar.orgcancercareontario.cadrugbank.com Dacarbazine's active metabolites can act as alkylating agents, targeting these nucleophilic groups on proteins. semanticscholar.org This alkylation can potentially inactivate enzymes and disrupt protein function, leading to a reduction in DNA, RNA, and protein synthesis. semanticscholar.orgd-nb.info This interaction with proteins represents an alternative mechanism of action that is independent of its direct effects on DNA. drugbank.com
Furthermore, the structural similarity of dacarbazine to purines suggests that it may act as a purine (B94841) analogue, thereby interfering with metabolic pathways that utilize these essential building blocks. cancercareontario.canih.gov This antimetabolite activity could further inhibit the synthesis of nucleic acids. nih.gov
Recent research has also explored the interaction of dacarbazine with other molecules. For example, studies have investigated the formation of complexes between dacarbazine and metals like copper and cobalt. researchgate.net These complexes may exhibit altered electronic charge distributions, potentially enhancing their interaction with macromolecules such as DNA. researchgate.net While the direct clinical relevance of these findings is still under investigation, they highlight the potential for dacarbazine to engage in a broader range of molecular interactions than previously understood.
Enzymatic and Protein-Mediated Modulation of Activity
Influence of DNA Repair Enzymes (e.g., O6-methylguanine-DNA methyltransferase (MGMT))
The efficacy of dacarbazine is significantly influenced by the cellular DNA repair machinery, particularly the enzyme O6-methylguanine-DNA methyltransferase (MGMT). frontiersin.orgnih.gov MGMT is a crucial DNA repair protein that specifically removes alkyl groups from the O6 position of guanine, a primary site of DNA methylation by dacarbazine's active metabolites. frontiersin.orgclinicaltrials.gov
By repairing this DNA damage, MGMT effectively reverses the cytotoxic lesion induced by dacarbazine, thereby conferring resistance to the drug. frontiersin.orgnih.gov The level of MGMT expression in tumor cells is a critical determinant of their sensitivity to dacarbazine. researchgate.net Tumors with high levels of MGMT activity are generally more resistant to dacarbazine, while those with low or no MGMT activity are more susceptible. nih.govresearchgate.net
The expression of the MGMT gene can be silenced through epigenetic mechanisms, most notably by methylation of its promoter region. frontiersin.orgresearchgate.net When the MGMT promoter is methylated, the gene is not transcribed, leading to a lack of MGMT protein and an inability to repair dacarbazine-induced DNA damage. researchgate.net Consequently, tumors with a methylated MGMT promoter are often more sensitive to dacarbazine therapy. researchgate.net This has been observed in various cancers, including Hodgkin's lymphoma, where cells with a methylated MGMT promoter were more sensitive to dacarbazine than those with an unmethylated promoter. researchgate.net
The role of MGMT in dacarbazine resistance has led to the exploration of strategies to overcome this mechanism. One approach involves the use of MGMT inhibitors, such as lomeguatrib, which can deplete MGMT activity and sensitize resistant tumor cells to dacarbazine. researchgate.net
Table 2: MGMT Status and Dacarbazine Sensitivity
| Cancer Type | MGMT Promoter Status | MGMT Expression | Dacarbazine Sensitivity | Reference |
| Hodgkin's Lymphoma | Methylated | Low/Absent | Sensitive | researchgate.net |
| Hodgkin's Lymphoma | Unmethylated | High | Resistant | researchgate.net |
| Leiomyosarcoma | Unmethylated | Not Specified | Better Outcomes | researchgate.net |
| Malignant Melanoma | Not Specified | Not related to therapeutic response | Resistant (due to other mechanisms) | nih.gov |
Interaction with Purine Analogue Pathways
Dacarbazine's structural resemblance to the naturally occurring purine precursor 5-aminoimidazole-4-carboxamide (AIC) suggests that it may function as a purine analogue. drugbank.comnih.gov This mode of action is distinct from its role as a DNA alkylating agent. drugbank.com As a purine analogue, dacarbazine can potentially interfere with the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. semanticscholar.orgcancercareontario.ca
The metabolic activation of dacarbazine is carried out by cytochrome P450 enzymes in the liver, specifically CYP1A1, CYP1A2, and CYP2E1. bccancer.bc.caresearchgate.net This process generates the active metabolite methyl-triazeno-imidazole-carboxamide (MTIC), which is responsible for the alkylating activity. bccancer.bc.ca However, dacarbazine itself, as a purine analogue, may exert its own antimetabolic effects prior to or in parallel with its conversion to MTIC. The interplay between dacarbazine's role as a purine analogue and the activity of its alkylating metabolites is a complex aspect of its mechanism of action.
Pharmacokinetic and Pharmacodynamic Characterization Pre Clinical Focus
In Vitro Metabolic Profiling and Enzyme Kinetics
Dacarbazine (B1669748) is a prodrug that requires metabolic activation to exert its cytotoxic effects. caymanchem.com This activation primarily occurs in the liver through the cytochrome P450 (CYP) enzyme system. caymanchem.commedsafe.govt.nz
Hepatic Microsomal Metabolism Studies
In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of dacarbazine. These studies have identified that the initial and rate-limiting step in dacarbazine's activation is N-demethylation, catalyzed by CYP enzymes. e-lactancia.orgmedac.eu This process converts dacarbazine into an unstable intermediate, methyl-triazeno-imidazole-carboxamide (MTIC). medac.eu
Inhibition studies with various chemical inhibitors further confirm the roles of these enzymes. For instance, α-naphthoflavone and phenacetin, which are known inhibitors of the CYP1A subfamily, effectively block dacarbazine metabolism. aacrjournals.org Similarly, inhibitors of CYP2E1, such as disulfiram (B1670777) and chlorzoxazone, also reduce dacarbazine metabolism, though they can also inhibit CYP1A enzymes. aacrjournals.org
The kinetic parameters of dacarbazine N-demethylation have been determined using cDNA-expressed human P450 enzymes. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) values for CYP1A1 and CYP1A2 were found to be similar, while saturable kinetics were not observed for CYP2E1, suggesting a much lower affinity. aacrjournals.org
| Enzyme | Km (μM) | Vmax (pmol product/pmol P450/min) | Catalytic Activity (pmol AIC formed/pmol P450/min) |
| CYP1A1 | 595 ± 111 | 10.2 ± 2.1 | 3.62 ± 0.75 |
| CYP1A2 | 659 ± 88 | 13.8 ± 2.4 | 1.26 ± 0.24 |
| CYP2E1 | >2800 | Not Determined | 0.22 ± 0.04 |
Data compiled from a study on the kinetics of dacarbazine N-demethylation by individual cDNA-expressed enzymes. aacrjournals.org
Metabolite Identification and Quantification (e.g., AIC)
The metabolic activation of dacarbazine ultimately leads to the formation of a highly reactive methyldiazonium cation, which is responsible for the drug's alkylating activity. caymanchem.com However, this active moiety is unstable and difficult to measure directly. d-nb.info The metabolic pathway also produces a stable, inactive surrogate metabolite, 5-aminoimidazole-4-carboxamide (B1664886) (AIC), in equimolar amounts to the active species. d-nb.infonih.gov Consequently, AIC is frequently used as a quantifiable marker to monitor dacarbazine's metabolic activation. nih.goviiarjournals.org
Following the initial N-demethylation to MTIC, this intermediate spontaneously breaks down to form AIC and the methyldiazonium cation. medac.eu AIC is a naturally occurring intermediate in purine (B94841) biosynthesis. e-lactancia.org The quantification of AIC in plasma and urine provides a reliable indirect measure of the extent of dacarbazine's conversion to its active form. e-lactancia.orgnih.gov Validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods are typically employed for the precise quantification of both dacarbazine and AIC in biological samples. nih.goviiarjournals.org
In Vivo Pharmacokinetics in Animal Models
Absorption, Distribution, Elimination, and Excretion Studies in Rodent Models
In vivo pharmacokinetic studies in rodent models, such as mice and rats, have provided valuable insights into the absorption, distribution, elimination, and excretion of dacarbazine. pfizer.comnih.govresearchgate.net Following intravenous administration, dacarbazine exhibits a biphasic plasma disappearance, with an initial rapid distribution phase followed by a slower elimination phase. medac.eudrugbank.com
The volume of distribution of dacarbazine has been shown to exceed the total body water content, suggesting that the drug localizes in certain tissues, with the liver being a probable site of accumulation. europa.eupfizer.com Plasma protein binding of dacarbazine is low, typically around 5%. medac.eueuropa.eu
Elimination of dacarbazine occurs through both hepatic metabolism and renal excretion. medsafe.govt.nzpfizer.com A significant portion of the administered dose, approximately 20-50%, is excreted unchanged in the urine. e-lactancia.orghpra.ie Renal excretion is rapid and primarily occurs via tubular secretion rather than glomerular filtration. medsafe.govt.nzeuropa.eu The remainder of the drug is metabolized in the liver, leading to the formation of metabolites such as AIC, which is also excreted in the urine. medsafe.govt.nze-lactancia.org In animal studies, about 46% of a radiolabeled dose was recovered in the urine within 6 hours, with nearly half being unchanged dacarbazine and the other half being AIC. europa.eu Studies in mice have also shown carcinogenic potential, with an increased incidence of tumors in the lung, uterus, and spleen after intraperitoneal administration. e-lactancia.org
Tissue Distribution and Accumulation in Pre-clinical Systems
Pre-clinical studies indicate that dacarbazine distributes into various body tissues. europa.eupfizer.com The liver is considered a primary site of both metabolism and potential accumulation, which is consistent with its role in activating the prodrug. europa.eupfizer.com The large volume of distribution observed in pharmacokinetic studies supports the concept of tissue localization. e-lactancia.orgeuropa.eu
More recent pre-clinical research has focused on novel delivery systems to alter the tissue distribution of dacarbazine. For example, biomimetic nanoparticles have been used to co-deliver dacarbazine and other agents in rodent models. acs.org These studies track the plasma concentration of the drug over time when delivered via such advanced systems compared to the free drug. acs.org
Influence of Co-administered Research Agents on Pre-clinical Pharmacokinetics
The co-administration of other agents can significantly influence the preclinical pharmacokinetics of dacarbazine. For instance, in a study with non-tumor-bearing mice, the co-administration of imexon, a pro-oxidant agent, led to a notable increase in the plasma area under the curve (AUC) for both dacarbazine and its metabolite, AIC. iiarjournals.orgiiarjournals.org Specifically, the plasma AUC of dacarbazine increased by 71%. iiarjournals.orgiiarjournals.org
| Parameter | DTIC Alone | DTIC + Imexon | % Change |
| Cmax (μg/mL) | 32.4 ± 3.4 | 43.1 ± 1.8 | +33% |
| AUC (μg·min/mL) | 1660 ± 120 | 2840 ± 110 | +71% |
| t½ (min) | 31.7 ± 2.6 | 36.3 ± 2.0 | +14.5% |
| CL (mL/min/kg) | 61.1 ± 4.5 | 35.6 ± 1.4 | -41.7% |
| Vss (mL/kg) | 2770 ± 150 | 1850 ± 100 | -33.2% |
Pharmacokinetic parameters of plasma dacarbazine (DTIC) in mice with and without co-administered imexon. iiarjournals.org
| Parameter | AIC Alone | AIC with Imexon | % Change |
| Cmax (μg/mL) | 1.9 ± 0.1 | 2.5 ± 0.1 | +31.6% |
| AUC (μg·min/mL) | 210 ± 10 | 320 ± 20 | +52.4% |
Pharmacokinetic parameters of the dacarbazine metabolite 5-amino imidazole-4-carboxamide (AIC) in mice with and without co-administered imexon. iiarjournals.org
Similarly, studies investigating the combination of dacarbazine with sorafenib (B1663141), a multikinase inhibitor, found that sorafenib altered the pharmacokinetics of dacarbazine and AIC. d-nb.info Concomitant administration resulted in a decrease in dacarbazine exposure but an increase in the exposure to the active metabolite, as measured by AIC levels. d-nb.info The co-administration of unesbulin has also been shown to inhibit CYP1A2-mediated dacarbazine metabolism, leading to a significant reduction in AIC exposure. nih.gov Conversely, repeated dosing of unesbulin appeared to induce CYP1A2, increasing AIC levels. nih.gov These interactions highlight the importance of considering the metabolic pathways and potential for drug-drug interactions when evaluating dacarbazine in combination therapies.
Pre-clinical Pharmacodynamic Endpoints and Mechanistic Biomarkers
Dacarbazine hydrochloride's pre-clinical pharmacodynamic profile is centered on its activity as a DNA alkylating agent. Its cytotoxic effects are mediated through the formation of DNA adducts, which disrupt cellular processes, inhibit proliferation, and ultimately lead to cell death. Mechanistic biomarkers in pre-clinical studies, therefore, focus on quantifying this DNA damage and its downstream consequences on cell division in vivo.
DNA Adduct Formation and Quantification
The mechanism of action of dacarbazine involves its metabolic activation, primarily by hepatic cytochrome P450 enzymes, to the reactive methyldiazonium ion. patsnap.com This electrophilic species subsequently interacts with nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts. patsnap.commdpi.com The primary and most studied adducts are N7-methylguanine (N7-meG) and O6-methylguanine (O6-meG). nih.govtandfonline.com
While N7-meG is the most abundant adduct formed, O6-meG is considered the principal lesion responsible for the cytotoxic and mutagenic effects of dacarbazine. nih.govnih.govdrugbank.com The formation of O6-meG leads to mispairing during DNA replication, where it incorrectly pairs with thymine (B56734) instead of cytosine. patsnap.compsu.edu This mismatch triggers the cellular DNA mismatch repair (MMR) system. patsnap.compsu.edu In cells with a functional MMR system, the persistent presence of O6-meG can lead to futile repair cycles, resulting in DNA strand breaks, cell cycle arrest, and apoptosis. patsnap.com The DNA repair protein O6-alkylguanine-DNA-alkyltransferase (AGT), also known as methyl-guanine methyl-transferase (MGMT), directly removes the methyl group from O6-meG, thus acting as a key mechanism of resistance to the drug. nih.govaacrjournals.org
The quantification of these adducts in pre-clinical models is a critical endpoint for assessing the biological activity of dacarbazine. Various analytical techniques, including mass spectrometry and immunoassays, have been employed to measure the levels and kinetics of adduct formation and repair in tissues and cells. nih.govnih.govacs.org Studies in both animal models and in patients have characterized the time course of adduct appearance and clearance. For instance, following administration, N7-meG levels have been observed to be at least 20-fold higher than those of O6-meG. tandfonline.com
Table 1: Research Findings on Dacarbazine-Induced DNA Adducts
| Parameter | Finding | Significance | Reference |
| Primary Adducts | N7-methylguanine (N7-meG) and O6-methylguanine (O6-meG) are the main adducts formed. | Indicates direct DNA alkylation by the active metabolite of dacarbazine. | nih.gov, nih.gov |
| Key Cytotoxic Lesion | O6-meG is the primary adduct responsible for cytotoxicity. | Its formation leads to DNA mispairing, triggering cell cycle arrest and apoptosis. | nih.gov, drugbank.com |
| Adduct Ratio | N7-meG adducts are formed at levels at least 20 times higher than O6-meG adducts. | Demonstrates the relative reactivity of different nucleophilic sites in DNA to methylation. | tandfonline.com |
| Adduct Kinetics | Peak levels of O6-meG were detected 1-4 hours post-administration; peak N7-meG levels were detected at 6 hours. | Provides a timeline for the maximum DNA damage induced by the compound. | nih.gov |
| Adduct Half-life | The half-life of O6-meG was reported as 25–27 hours, while the half-life of N7-meG was 40–96 hours. | Reflects the rates of spontaneous depurination and enzymatic repair of the adducts. | tandfonline.com |
Cellular Proliferation Markers in In Vivo Animal Models
The formation of cytotoxic DNA adducts by dacarbazine directly inhibits DNA synthesis and cell division, a key pharmacodynamic effect that is evaluated in pre-clinical in vivo animal models. mdpi.comwikipedia.org The anti-proliferative activity of dacarbazine is a central measure of its anti-tumor efficacy. This is typically assessed in tumor-bearing animal models, such as mice with human melanoma xenografts or syngeneic mouse melanoma models. nih.govnih.gov
Several mechanistic biomarkers are used to quantify the impact of dacarbazine on cellular proliferation in these models:
Tumor Growth Inhibition: The most direct measure of anti-proliferative effect in vivo is the measurement of tumor volume over time. A reduction in the rate of tumor growth in dacarbazine-treated animals compared to control groups provides a clear indication of efficacy.
Immunohistochemistry (IHC) for Proliferation Antigens: Tumor tissues from treated and untreated animals are often analyzed by IHC for specific proteins expressed only in dividing cells. Ki-67 is a widely used nuclear protein that serves as a cellular marker for proliferation. frontiersin.org A decrease in the percentage of Ki-67-positive cells in tumors following dacarbazine treatment signifies an inhibition of cell division.
Bromodeoxyuridine (BrdU) Incorporation: BrdU is a synthetic nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S phase of the cell cycle. Administration of BrdU to animals allows for the labeling of proliferating cells. A subsequent decrease in BrdU uptake and detection in tumor tissue is a specific marker for the inhibition of DNA synthesis and cell proliferation. mdpi.com
Cell Cycle Analysis: Flow cytometry can be performed on cells isolated from tumors to analyze their distribution across different phases of the cell cycle. Treatment with dacarbazine can lead to an observable arrest in the G0/G1 phase, preventing cells from entering the S phase, which is consistent with its DNA-damaging mechanism. spandidos-publications.com
Pre-clinical studies combining dacarbazine with other agents have used these markers to demonstrate synergistic or additive anti-proliferative effects in animal models. nih.gov
Table 2: Pre-clinical Findings on Cellular Proliferation Markers for Dacarbazine in Animal Models
| Animal Model | Proliferation Marker | Research Finding | Reference |
| B16-F10 Melanoma in C57BL/6 Mice | Inhibition of Melanoma Growth & Metastasis | A combination of dacarbazine and celecoxib (B62257) was significantly more effective at inhibiting tumor growth and reducing the number of lung metastases than either drug alone. | nih.gov |
| Human Melanoma Xenografts | Bromodeoxyuridine (BrdU) Staining | Staining for BrdU in tumor sections is used as a proliferation marker, with a decrease in uptake indicating reduced proliferation following treatment. | mdpi.com |
| DMBA-induced Skin Tumors in Rats | Ki-67 Immunohistochemistry | Ki-67 is utilized as a measure of cell proliferation to classify tumors and assess treatment response. A reduction in Ki-67 staining indicates an anti-proliferative effect. | frontiersin.org |
| Human Melanoma A375 Cells (In Vitro basis for In Vivo) | Cell Cycle Analysis (Flow Cytometry) | Dacarbazine treatment resulted in cell cycle arrest, with an increase in the number of cells in the G0/G1 fraction and decreases in the S and G2/M phases. | spandidos-publications.com |
Mechanisms of Acquired and Intrinsic Resistance
Molecular Adaptations and Cellular Evasion Strategies
Tumor cells develop sophisticated strategies at the molecular level to counteract the DNA-damaging effects of dacarbazine (B1669748). These adaptations involve alterations in DNA repair, drug transport, and the fundamental pathways that control cell death.
The primary mechanism of dacarbazine involves the methylation of DNA, particularly at the O6 position of guanine (B1146940). The efficacy of the drug is, therefore, heavily dependent on the cell's ability to repair this specific type of DNA lesion.
One of the most significant factors in dacarbazine resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). patsnap.comnih.gov MGMT is a suicide enzyme that directly reverses DNA alkylation by transferring the methyl group from O6-methylguanine to its own cysteine residue, thus preventing the DNA damage that leads to cell death. nih.govmedpagetoday.com High expression levels of MGMT are a primary cause of intrinsic and acquired resistance to dacarbazine. patsnap.comnih.gov Tumors with low MGMT activity are generally more responsive to treatment. patsnap.com The expression of MGMT can be influenced by epigenetic factors; for instance, the long non-coding RNA (lncRNA) POU3F3 has been shown to upregulate MGMT expression by acting as a sponge for miR-650, thereby promoting dacarbazine resistance in melanoma. nih.gov
Beyond MGMT, other DNA repair pathways contribute to resistance. The mismatch repair (MMR) system is crucial for recognizing the O6-methylguanine:thymine (B56734) mispairs that form during DNA replication. medpagetoday.com A functional MMR system can trigger cell death in response to this damage. nih.gov Conversely, a deficiency in the MMR system can lead to tolerance of these lesions and, consequently, resistance to dacarbazine. nih.govresearchgate.net Additionally, the base excision repair (BER) pathway, which repairs single-strand DNA breaks, and pathways that repair double-strand breaks, such as homologous recombination (HR) and non-homologous end joining (NHEJ), also play roles. mdpi.comnih.gov Increased proficiency in these repair mechanisms, sometimes due to the amplification of DNA damage response (DDR) genes, can enhance a tumor cell's ability to survive dacarbazine-induced damage. mdpi.comthno.org
Table 1: Key DNA Repair Factors in Dacarbazine Resistance
| Factor | Pathway | Role in Resistance | Source(s) |
| MGMT | Direct Reversal | Removes methyl groups from O6-guanine, directly neutralizing the drug's primary lesion. Upregulation is a major resistance mechanism. | patsnap.comnih.govnih.gov |
| MMR System (e.g., MLH1, MSH2) | Mismatch Repair | Recognizes and processes O6-MeG:T mispairs, leading to apoptosis. Deficiency leads to tolerance and resistance. | nih.govmedpagetoday.comresearchgate.net |
| APE/REF1 | Base Excision Repair | Increased expression is found in dacarbazine-resistant melanoma cells. | nih.gov |
| PARP1 | Base Excision Repair | A key enzyme in repairing single-strand breaks. Its activity can be modulated by other proteins, influencing resistance. | mdpi.com |
| BRCA2 | Homologous Recombination | Defects in this pathway can paradoxically increase sensitivity to dacarbazine due to the inability to repair resulting double-strand breaks. | medpagetoday.com |
The effectiveness of any chemotherapeutic agent depends on its ability to reach and remain at its intracellular target. Cancer cells can develop resistance by actively pumping drugs out of the cell, a mechanism mediated by ATP-binding cassette (ABC) transporters. iiarjournals.orgoaepublish.comfrontiersin.org Overexpression of these efflux pumps can prevent dacarbazine and its active metabolites from accumulating to cytotoxic concentrations. iiarjournals.org
Several ABC transporters have been implicated in multidrug resistance, including P-glycoprotein (ABCB1), multidrug resistance protein-1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). oaepublish.comfrontiersin.org A specific member, ABCB5, has been identified as a marker for a chemoresistant subset of melanoma cells. nih.gov Increased expression of ABCB5 is associated with resistance to doxorubicin (B1662922) and has been shown to confer a survival advantage to melanoma cells treated with dacarbazine. iiarjournals.org Preclinical studies have shown that environmental pollutants can upregulate the expression of various ABC transporters, suggesting that external factors might influence a tumor's resistance phenotype. sciencerepository.org Furthermore, obesity has been linked to impaired dacarbazine efficacy, partly through the upregulation of P-glycoprotein. springermedizin.de
Table 2: ABC Transporters Implicated in Dacarbazine Resistance
| Transporter | Gene Name | Implication in Resistance | Source(s) |
| P-glycoprotein | ABCB1 | A major multidrug resistance pump, though its role in melanoma is debated, it can be induced by factors like obesity. | nih.govspringermedizin.de |
| Multidrug Resistance Protein 1 (MRP1) | ABCC1 | A widely studied efflux pump contributing to multidrug resistance. | oaepublish.comfrontiersin.org |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | An efflux transporter implicated in resistance to various chemotherapies. | oaepublish.comfrontiersin.org |
| ATP-binding cassette sub-family B member 5 | ABCB5 | Mediates resistance in a subset of melanoma cells and its expression is linked to tumor progression and survival after dacarbazine treatment. | nih.goviiarjournals.org |
Apoptosis, or programmed cell death, is the ultimate pathway through which chemotherapy eliminates cancer cells. A common resistance strategy is the disruption of these apoptotic pathways, allowing cancer cells to survive despite significant DNA damage. aacrjournals.org
This dysregulation can occur at multiple levels. For example, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical. Overexpression of anti-apoptotic proteins like Bcl-2 can make cells resistant to chemotherapy-induced apoptosis. nih.gov Silencing of the B7H6 protein in melanoma cells has been shown to increase dacarbazine's effectiveness by modulating Bax and Bcl-2 levels and enhancing the expression of cleaved caspase-3, a key executioner of apoptosis. researchgate.net
Survival pathways are often hyperactivated in resistant cells. The PI3K/AKT/mTOR pathway is a central regulator of cell survival, and its upregulation has been observed in dacarbazine-treated melanoma cells, contributing to resistance. researchgate.net Similarly, dacarbazine treatment itself can paradoxically trigger the upregulation of survival factors like interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF). aacrjournals.org Secretion of these factors can create an autocrine loop that promotes chemoresistance; for instance, melanoma cells engineered to express high levels of IL-8 become more resistant to dacarbazine. aacrjournals.org Furthermore, microRNAs can play a crucial role. For example, miR-153-3p has been found to sensitize melanoma cells to dacarbazine by suppressing autophagy-related 5 (ATG5), a protein involved in both autophagy and apoptosis. nih.govamegroups.org
Modulation of Drug Transport Systems and Efflux Pumps
Role of the Tumor Microenvironment in Resistance Development (Pre-clinical Models)
The tumor microenvironment (TME)—comprising stromal cells, immune cells, blood vessels, and the extracellular matrix—is not a passive bystander but an active participant in therapeutic resistance. researchgate.net The TME can protect cancer cells from chemotherapy through several mechanisms.
Preclinical models have shown that cancer-associated fibroblasts (CAFs) can promote melanoma cell metastasis and drug resistance, partly by increasing the expression of matrix metalloproteinases. researchgate.net The physical components of the TME, such as type I collagen, can decrease the uptake of chemotherapeutic drugs. researchgate.net
Hypoxia, or low oxygen levels, is a common feature of the TME that can induce resistance to dacarbazine. researchgate.net The abnormal vasculature within tumors can also limit drug delivery to all cancer cells. researchgate.net Furthermore, the TME is a source of soluble factors that drive resistance. researchgate.net Adipokines like leptin and resistin, which are found at elevated levels in obese states, have been shown in preclinical models to promote melanoma cell growth and impair the efficacy of dacarbazine. springermedizin.de
Immune cells within the TME also play a complex role. While some immune responses are crucial for dacarbazine's effect, the recruitment of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) can create a protective, immune-tolerant environment that fosters resistance. nih.govfrontiersin.org Interestingly, dacarbazine itself can modulate the TME by promoting the infiltration of lymphocytes and inducing the expression of chemokines that attract T cells and NK cells, suggesting its therapeutic effect is linked to its ability to initiate an anti-tumor immune response. nih.govdiva-portal.orgresearchgate.net
Genetic and Epigenetic Factors Influencing Resistance
Underlying the molecular and cellular adaptations are changes in the tumor's genetic and epigenetic landscape. These alterations can pre-exist in the tumor or be selected for under the pressure of therapy.
Widespread changes in gene expression are a hallmark of dacarbazine resistance. Transcriptomic studies comparing dacarbazine-sensitive and -resistant melanoma cells have identified numerous differentially expressed genes. frontiersin.org For example, long-term treatment with dacarbazine can induce alterations in genes associated with the PI3K/AKT and focal adhesion signaling pathways. researchgate.net
Specific gene expression changes linked to resistance include:
Upregulation of survival and anti-apoptotic genes: As mentioned, genes like IL-8, VEGF, and Bcl-2 can be overexpressed. aacrjournals.orgresearchgate.net
Downregulation of pro-apoptotic genes: Genes that promote cell death may be suppressed.
Alterations in DNA repair genes: Increased expression of MGMT is a classic example. nih.gov
Changes in cell-identity markers: Long-term dacarbazine treatment has been shown to decrease E-cadherin expression, which is associated with a more invasive phenotype. researchgate.net
Epigenetic regulator expression: The expression of enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) and histone methyltransferases (e.g., EZH2), can be altered, leading to broad changes in gene transcription that favor survival and resistance. mdpi.comthno.orgnih.gov
MicroRNA and lncRNA profiles: Dysregulation of non-coding RNAs, such as the lncRNA POU3F3 and various microRNAs, can fundamentally alter the expression of key resistance-related proteins like MGMT and ATG5. nih.govnih.govnih.gov For instance, low expression of the microRNA-processing enzyme Dicer has been linked to reduced dacarbazine sensitivity in melanoma cells. nih.gov
These genetic and epigenetic shifts create a cellular state that is highly plastic and adaptable, allowing tumor cells to overcome the cytotoxic challenge posed by dacarbazine hydrochloride. nih.gov
Non-coding RNA Involvement (e.g., lncRNA POU3F3, miR-650)
Recent research has illuminated the significant role of non-coding RNAs (ncRNAs) in the development of chemoresistance in melanoma. Among these, the interplay between the long non-coding RNA (lncRNA) POU Class 3 Homeobox 3 (POU3F3) and microRNA-650 (miR-650) has been identified as a critical mechanism in conferring resistance to this compound.
Studies have observed an elevated expression of lncRNA POU3F3 in Dacarbazine-resistant melanoma cells. nih.govfrontiersin.org Functionally, the overexpression of lncRNA POU3F3 promotes cell survival and reduces sensitivity to Dacarbazine treatment, while its knockdown restores the cells' sensitivity to the drug. nih.govnih.gov This lncRNA is located at the Chr2q12.1 locus and its oncogenic role has been noted in other cancers as well. nih.gov
The molecular mechanism underlying this resistance involves lncRNA POU3F3 acting as a competitive endogenous RNA (ceRNA), or a "sponge," for miR-650. nih.govfrontiersin.orgnih.gov By binding to and sequestering miR-650, lncRNA POU3F3 prevents this microRNA from regulating its target gene. nih.govencyclopedia.pubmdpi.com In this specific pathway, the primary target of miR-650 is O6-methylguanine-DNA-methyltransferase (MGMT). nih.govfrontiersin.org MGMT is a crucial DNA repair enzyme that removes alkyl groups from guanine, thereby protecting cells from the DNA damage induced by alkylating agents like Dacarbazine. nih.gov
Consequently, the upregulation of lncRNA POU3F3 leads to decreased availability of miR-650, which in turn leads to the increased transcription and expression of MGMT. nih.govfrontiersin.orgnih.gov Elevated MGMT expression is a known indicator for resistance to Dacarbazine-based therapy in melanoma metastases. nih.gov In this context, miR-650 functions as a tumor suppressor; its overexpression has been shown to increase apoptosis in melanoma cells treated with Dacarbazine and attenuate the resistance induced by MGMT. frontiersin.orgnih.govd-nb.info Clinical studies corroborate these molecular findings, identifying high lncRNA POU3F3 expression as a risk factor for disease progression and a detrimental factor for survival in melanoma patients undergoing Dacarbazine treatment. nih.govnih.gov
| Molecule | Role in Dacarbazine Resistance | Mechanism of Action | Effect on Target |
|---|---|---|---|
| lncRNA POU3F3 | Promotes Resistance | Acts as a 'sponge' for miR-650. nih.govfrontiersin.orgnih.gov | Prevents miR-650 from inhibiting MGMT, leading to increased MGMT expression. nih.govnih.gov |
| miR-650 | Suppresses Resistance (Tumor Suppressor Role) | Targets MGMT mRNA for degradation/translational repression. frontiersin.orgnih.gov | Overexpression increases cell apoptosis and sensitivity to Dacarbazine. frontiersin.orgnih.govd-nb.info |
Transcriptional Up-regulation of Cytokines (e.g., IL-8, VEGF) as Escape Mechanisms
Melanoma cells can develop resistance to Dacarbazine by upregulating the production of certain cytokines, which then act in an autocrine or paracrine fashion to promote cell survival and evade the drug's cytotoxic effects. Key among these cytokines are Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF). aacrjournals.orgaacrjournals.org
Studies have demonstrated that treatment with Dacarbazine can induce protein overexpression and secretion of both IL-8 and VEGF in melanoma cell lines. aacrjournals.orgnih.govnih.gov This induction occurs at the transcriptional level, with Dacarbazine treatment leading to a 1.5- to 2-fold up-regulation of IL-8 promoter activity and a 1.6- to 3.5-fold up-regulation of VEGF promoter activity. aacrjournals.orgnih.gov The activation of the IL-8 promoter appears to be at least partially regulated by the mitogen-activated protein kinase (MAPK) signaling pathway. aacrjournals.orgnih.gov Furthermore, an increase in the binding activity of transcription factors such as activator protein 1 (AP-1) and nuclear factor-κB (NF-κB) has been observed following Dacarbazine treatment. aacrjournals.orgnih.gov
A direct correlation has been established between the secretion levels of these cytokines and drug resistance. Metastatic melanoma cell lines that secrete high levels of IL-8 and VEGF exhibit greater resistance to Dacarbazine compared to primary melanoma cells that secrete low levels. aacrjournals.orgaacrjournals.orgnih.gov Experimental evidence provides a causal link:
Transfecting a primary cutaneous melanoma cell line with the IL-8 gene rendered the cells resistant to Dacarbazine's cytotoxic effects. aacrjournals.orgnih.gov
Conversely, adding an IL-8-neutralizing antibody to cultures of metastatic melanoma cells increased their sensitivity to the drug. aacrjournals.orgaacrjournals.org
While both cytokines contribute to a pro-survival environment, research suggests IL-8 plays a more direct and major role in the resistance mechanism to Dacarbazine, as the addition of an anti-VEGF antibody did not significantly alter cell sensitivity in the same experimental settings. aacrjournals.orgaacrjournals.org Nonetheless, the overproduction of both IL-8 and VEGF in response to chemotherapy is considered a significant escape mechanism, potentially selecting for a more aggressive melanoma phenotype. nih.govtandfonline.com This suggests that combining Dacarbazine with agents that target IL-8 or VEGF could be a strategy to enhance its therapeutic efficacy. aacrjournals.orgnih.gov
| Cytokine | Effect of Dacarbazine Treatment | Observed Fold Increase in Promoter Activity | Role in Resistance |
|---|---|---|---|
| Interleukin-8 (IL-8) | Induced protein overexpression and secretion. aacrjournals.orgnih.gov | 1.5 to 2-fold. aacrjournals.orgnih.gov | Directly promotes resistance; neutralization increases drug sensitivity. aacrjournals.orgaacrjournals.org |
| Vascular Endothelial Growth Factor (VEGF) | Induced protein overexpression and secretion. aacrjournals.orgnih.gov | 1.6 to 3.5-fold. aacrjournals.orgnih.gov | Contributes to a pro-survival environment, promoting growth and angiogenesis. aacrjournals.orgaacrjournals.org |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatographic methods are fundamental in separating dacarbazine (B1669748) from its metabolites and degradation products, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are widely utilized for the analysis of dacarbazine. rjptonline.orgresearchgate.net These methods offer simplicity, robustness, and precision for quantifying dacarbazine in active pharmaceutical ingredients (API) and parenteral preparations. rjptonline.orgdntb.gov.ua
A common approach involves using a reversed-phase C18 column. nih.gov For instance, one validated RP-HPLC method uses a mobile phase consisting of 0.5% v/v glacial acetic acid with n-hexane sulphonic acid sodium salt monohydrate and methanol (B129727), with detection at a wavelength of 329 nm. rjptonline.orgrjptonline.org Another method for simultaneous determination of dacarbazine and its metabolites, 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMMTIC) and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC), employs a Zorbax SB-CN column with a mobile phase of ammonium (B1175870) phosphate (B84403) buffer, methanol, and triethylamine. nih.gov
The stability of dacarbazine under various stress conditions has been assessed using RP-HPLC. rjptonline.orgrjptonline.org Studies have shown that dacarbazine is particularly susceptible to oxidative degradation, with significant degradation also observed under acidic and alkaline conditions. rjptonline.orgrjptonline.org Thermal and photolytic conditions tend to cause the least degradation. rjptonline.orgrjptonline.org
Method validation according to International Council for Harmonisation (ICH) guidelines ensures that these HPLC methods are accurate, reproducible, and linear over a specified concentration range. rjptonline.orgrjptonline.org Key validation parameters for a typical RP-HPLC method for dacarbazine are summarized below.
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 10-40 mg/ml | rjptonline.org |
| Limit of Detection (LOD) | 0.374 µg/ml | rjptonline.org |
| Limit of Quantitation (LOQ) | 1.113 µg/ml | rjptonline.org |
| Accuracy (Recovery) | Determined at three different concentration levels | rjptonline.org |
| Precision | Intra-day and inter-day variations studied | rjptonline.org |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers a more rapid and sensitive alternative to conventional HPLC for dacarbazine analysis. tandfonline.comtandfonline.com By utilizing smaller particle size columns, UPLC can achieve faster separations without compromising resolution.
A UPLC method developed using Analytical Quality by Design (QbD) principles provides a robust and user-friendly approach for the precise analysis of dacarbazine in both bulk powder and complex formulations like nanosponges. tandfonline.comtandfonline.com One such method achieved a rapid separation time of 1.3 minutes using a Hypersil C18 column and a mobile phase of 70% Methanol and 30% Orthophosphoric acid (0.1%). tandfonline.com
The performance of this UPLC method demonstrates excellent linearity, accuracy, and sensitivity, making it suitable for reliable quality control in pharmaceutical manufacturing. tandfonline.comtandfonline.com
| Parameter | Value | Reference |
|---|---|---|
| Linearity (Correlation Coefficient) | 0.997 | tandfonline.comtandfonline.com |
| Concentration Range | 4-20 µg/mL | tandfonline.comtandfonline.com |
| Accuracy (Drug Recovery) | 96-100% | tandfonline.comtandfonline.com |
| Limit of Detection (LOD) | 1.15 µg/mL | tandfonline.comtandfonline.com |
| Limit of Quantitation (LOQ) | 3.50 µg/mL | tandfonline.comtandfonline.com |
Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a powerful tool for the structural elucidation and sensitive quantification of dacarbazine and its related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed for the robust and sensitive quantification of dacarbazine in biological matrices like human plasma. nih.govtandfonline.comnih.govdntb.gov.ua These methods offer high selectivity and low detection limits, which are essential for pharmacokinetic studies.
One validated hydrophilic interaction LC-MS/MS method allows for the simultaneous quantification of dacarbazine and its main metabolite, 5-amino-4-imidazole-carboxamide (AIC). nih.govdntb.gov.ua This method utilizes an Amide-80 HPLC column and a tandem mass spectrometer with an atmospheric pressure turbo ion spray ionization interface in the positive-ion mode. nih.gov The validated concentration ranges were 0.5 to 500 ng/mL for dacarbazine and 2.0 to 500 ng/mL for AIC. nih.gov
For quantitative analysis, multiple reaction monitoring (MRM) is often employed, which enhances specificity and sensitivity. nih.gov For example, a specific ion transition of 181.0 > 152.5 can be used for dacarbazine, with a deuterated internal standard like dacarbazine-D6 (ion transition 187.1 > 158.6) to ensure accuracy. nih.gov
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) further improves the speed and efficiency of analysis, enabling high-throughput screening of multiple compounds. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Linear Range (Dacarbazine) | 10 to 1,000 µg/L | nih.gov |
| Detection Limit (Dacarbazine) | 10 µg/L | nih.gov |
| Intra-day Precision (CV) | ≤4.2% | tandfonline.comnih.gov |
| Inter-day Precision (CV) | ≤8.3% | tandfonline.comnih.gov |
| Accuracy | 86.1% to 99.4% | tandfonline.comnih.gov |
| Extraction Recovery | 90.1% to 94.4% | tandfonline.com |
Identification of Degradation Products and Metabolites
Mass spectrometry is instrumental in identifying the structures of dacarbazine's degradation products and metabolites. nih.gov A major degradation product, formed through both hydrolysis and photolysis, has been identified as 2-azahypoxanthine. nih.govresearchgate.net LC-MS is used to confirm the identity of this and other related substances. nih.gov
Forced degradation studies, where dacarbazine is exposed to stress conditions like acid, base, and oxidation, are conducted to understand its stability. rjptonline.orgrjptonline.org The resulting degradants can be identified and characterized using techniques like LC-MS, as well as NMR and FTIR. dntb.gov.ua
In addition to 2-azahypoxanthine, another degradation product, 1H-imidazole-5-carboxamide, has been identified when dacarbazine is irradiated with visible light in the presence of photosensitizers like vitamin B2 or flavin adenine (B156593) dinucleotide (FAD). nih.gov The primary metabolites of dacarbazine, HMMTIC and MTIC, can be simultaneously determined alongside the parent drug using validated HPLC and LC-MS methods. nih.govresearchgate.net
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques provide valuable information about the chemical structure and solid-state properties of dacarbazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of dacarbazine and its degradation products. nih.govacs.orgnih.gov The characteristic proton signal of the imidazole (B134444) moiety of dacarbazine appears at approximately 7.62 ppm in D₂O. nih.gov ¹H NMR can also be used to monitor the progress of degradation reactions in real-time and determine the ratio of different products formed. nih.gov It helps in ascertaining the stoichiometry and purity of dacarbazine multicomponent crystals in solution. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the dacarbazine molecule and to study its solid-state form. nih.govresearchgate.netresearchgate.net The FTIR spectrum of dacarbazine shows characteristic stretching frequencies for the amide N-H groups (around 3380 and 3170 cm⁻¹), the amide C=O group (around 1655 cm⁻¹), and the C=C bond (around 1608 cm⁻¹). nih.gov This technique can also be used to characterize degradation products and to study interactions in multicomponent crystal forms. dntb.gov.uaacs.org
X-ray Diffraction (XRD): X-ray powder diffraction (XRPD) is a key technique for characterizing the solid-state properties of dacarbazine, including its crystal structure and polymorphism. acs.orgresearchgate.net Detailed structural analysis of new multicomponent crystals of dacarbazine has been conducted using single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD). acs.org For example, a 1:1 cocrystal of dacarbazine and fumaric acid was found to belong to the monoclinic group I2/m. nih.gov
Stability-Indicating Method Development and Validation for Research Applications
The inherent instability of dacarbazine hydrochloride, particularly its sensitivity to light and hydrolysis, necessitates the development and validation of stability-indicating analytical methods. These methods are crucial for accurately quantifying the drug and its degradation products in both bulk drug substance and pharmaceutical formulations, ensuring the quality and safety of the final product. Research applications heavily rely on these methods to understand the degradation pathways and kinetics of dacarbazine under various stress conditions.
A common and robust technique for this purpose is reverse-phase high-performance liquid chromatography (RP-HPLC). Several studies have focused on developing and validating simple, rapid, and precise RP-HPLC methods for dacarbazine. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, a key requirement for a stability-indicating assay as per the International Council for Harmonisation (ICH) guidelines.
Forced degradation studies are a cornerstone of stability-indicating method development. In these studies, dacarbazine is subjected to a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. rjptonline.orgrjptonline.org This process intentionally degrades the drug to produce its likely degradation products. The developed analytical method must then be able to resolve the dacarbazine peak from the peaks of these degradation products, demonstrating its specificity.
One study subjected dacarbazine to 0.1N HCl for acidic degradation, 0.01N NaOH for alkaline degradation, and oxidative degradation. rjptonline.org The results showed that dacarbazine is highly susceptible to oxidative conditions, with a degradation of 21.89%. rjptonline.orgrjptonline.org Acidic and alkaline conditions led to 14.96% and 11.31% degradation, respectively, while thermal and photolytic conditions resulted in minimal degradation of 1.08% and 1.15%, respectively. rjptonline.orgrjptonline.org The primary degradation product identified in both hydrolysis and photolysis is 2-azahypoxanthine. nih.govresearchgate.netnih.gov
The validation of these stability-indicating methods involves assessing various parameters to ensure they are fit for their intended purpose. These parameters typically include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following tables summarize the findings from various research applications on stability-indicating method development and validation for this compound.
Table 1: Forced Degradation Studies of Dacarbazine
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acidic | 0.1N HCl | 2 hours | 14.96 | rjptonline.orgrjptonline.org |
| Alkaline | 0.01N NaOH | 2 hours | 11.31 | rjptonline.orgrjptonline.org |
| Oxidative | Not Specified | Not Specified | 21.89 | rjptonline.orgrjptonline.org |
| Thermal | Not Specified | Not Specified | 1.08 | rjptonline.orgrjptonline.org |
| Photolytic | Not Specified | Not Specified | 1.15 | rjptonline.orgrjptonline.org |
Table 2: Validation Parameters of a Stability-Indicating RP-HPLC Method for Dacarbazine
| Parameter | Result | Reference |
| Linearity Range | 25-150 µg/mL | neuroquantology.com |
| Correlation Coefficient (r²) | 0.999 | neuroquantology.com |
| Accuracy (% Recovery) | ||
| 50% Level | 100.16 | neuroquantology.com |
| 100% Level | 99.85 | neuroquantology.com |
| 150% Level | 100.32 | neuroquantology.com |
| Precision (%RSD) | ||
| Intraday | 0.53 | neuroquantology.com |
| Interday | 0.83 | neuroquantology.com |
| Limit of Detection (LOD) | 0.17 µg/mL | neuroquantology.com |
| Limit of Quantitation (LOQ) | 0.52 µg/mL | neuroquantology.com |
The development of such well-validated, stability-indicating methods is indispensable for the quality control of dacarbazine in research and manufacturing. These methods provide the necessary confidence in the identity, purity, and strength of the drug, ultimately contributing to its safe and effective use.
Integrative Omics Approaches in Dacarbazine Research
Proteomic Profiling of Cellular Responses and Resistance Mechanisms
Proteomics, the large-scale study of proteins, offers a direct window into the functional state of a cell. In dacarbazine (B1669748) research, proteomic approaches have been instrumental in identifying key proteins and signaling pathways that are altered upon drug exposure, contributing to both its cytotoxic effects and the emergence of resistance.
Quantitative Proteomics for Protein Expression Changes
Quantitative proteomics allows for the precise measurement and comparison of protein abundance between different conditions, such as dacarbazine-treated and untreated cells. This has led to the identification of numerous proteins whose expression levels are significantly altered, providing clues to the cellular response to dacarbazine-induced DNA damage and stress.
In melanoma cells, for example, quantitative proteomic studies have revealed changes in the expression of proteins involved in apoptosis, DNA repair, and cell proliferation. For instance, studies have shown that treatment with dacarbazine can lead to the upregulation of pro-apoptotic proteins, while resistant cells may exhibit increased levels of anti-apoptotic proteins like BCL2. eco-vector.com Another study identified S100A13 as being highly expressed in melanoma metastases and associated with chemotherapy resistance. europeanreview.org
Furthermore, in a broader context of chemotherapy resistance, quantitative proteomics has been used to compare drug-sensitive and drug-resistant cancer cell lines. In a lung cancer model, label-free quantitative mass spectrometry identified 34 proteins with potential therapeutic and diagnostic value, with enrichments in biological processes such as drug metabolism and cellular response to drugs. mdpi.com Such methodologies are highly applicable to understanding dacarbazine resistance. For instance, a study on doxorubicin-resistant ovarian cancer cells using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) quantified over 2,000 proteins and found significant changes in 122 proteins in the resistant cells, highlighting alterations in apoptosis, metabolism, and transport. thno.org These quantitative approaches provide a valuable framework for identifying biomarkers of dacarbazine sensitivity and novel therapeutic targets to overcome resistance.
Table 1: Examples of Proteins with Altered Expression in Response to Chemotherapy Identified by Quantitative Proteomics
| Protein | Cancer Type | Method | Observed Change in Resistant/Treated Cells | Potential Role | Reference |
| S100A13 | Melanoma | Proteomics Analysis | Increased | Chemotherapy Resistance | europeanreview.org |
| BCL2 | Melanoma | RT-PCR | Increased | Anti-apoptotic | eco-vector.com |
| ABCB1 (MDR-1) | Lung Cancer | Label-Free Quantitative MS | Upregulated | Drug Efflux | mdpi.com |
| FSCN1 | Lung Cancer | Label-Free Quantitative MS | Downregulated | Lipid Metabolism | mdpi.com |
This table is illustrative and includes findings from studies on dacarbazine and other chemotherapeutic agents to demonstrate the utility of quantitative proteomics.
Phosphoproteomics and Post-Translational Modification Analysis
Post-translational modifications (PTMs) are critical for regulating protein function, localization, and interaction. Phosphorylation, a key PTM, is central to cellular signaling and is often dysregulated in cancer. nih.gov Phosphoproteomics, the systematic study of protein phosphorylation, is a powerful tool for dissecting the signaling cascades activated by dacarbazine. researchgate.net
Upon dacarbazine-induced DNA damage, signaling pathways such as the DNA damage response (DDR) are activated, involving a cascade of phosphorylation events mediated by kinases like ATR. nih.gov Phosphoproteomic analyses can map these events on a global scale, identifying the substrates of these kinases and revealing how signaling networks are rewired in response to the drug. nih.gov While large-scale phosphoproteomics studies specifically focused on dacarbazine are emerging, the techniques are well-established. For example, a quantitative in vivo substrate trapping approach combined with mass spectrometry identified 22 potential substrates of the protein tyrosine phosphatase PTP1B in B cells, demonstrating the power of these methods to identify key regulatory interactions. life-science-alliance.org
The analysis of other PTMs, such as ubiquitylation and SUMOylation, is also crucial. These modifications play significant roles in the DDR by regulating protein stability and mediating protein-protein interactions. nih.gov The integration of data from different PTM-focused proteomic studies can provide a more comprehensive understanding of the complex regulatory mechanisms governing the cellular response to dacarbazine.
Metabolomic Analysis of Metabolic Perturbations
Metabolomics, the comprehensive analysis of small molecule metabolites, provides a snapshot of the metabolic state of a cell. Dacarbazine treatment can induce significant metabolic perturbations as the cell responds to drug-induced stress and damage.
Targeted and Untargeted Metabolomics for Pathway Identification
Metabolomic studies can be broadly categorized as targeted or untargeted. metabolon.com Targeted metabolomics focuses on quantifying a specific set of known metabolites, while untargeted metabolomics aims to capture a global profile of all measurable metabolites in a sample. metabolon.com
In the context of dacarbazine research, untargeted metabolomics can be used for hypothesis generation, identifying unexpected metabolic alterations in response to the drug. researchgate.net For instance, a study on melanoma cells treated with dacarbazine revealed significant changes in the levels of various lipids, including an increase in intracellular ceramide levels, which is a known effector of cell death. nih.gov Targeted approaches can then be used to validate these findings and to precisely quantify changes in key metabolic pathways. For example, a high-pressure liquid chromatography method was developed for the simultaneous analysis of dacarbazine and its metabolites, such as 5-aminoimidazole-4-carboxamide (B1664886) (AIC), in plasma and urine. researchgate.net
These approaches have been instrumental in identifying metabolic pathways that are dysregulated in cancer and that may be exploited for therapeutic benefit. For instance, in paragangliomas, metabolomic analyses have identified alterations in the Krebs cycle, providing potential therapeutic targets. nih.gov
Metabolic Flux Analysis in Dacarbazine-Treated Cells
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov By using stable isotope tracers, such as ¹³C-labeled glucose or glutamine, MFA can track the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. d-nb.info
While direct MFA studies on dacarbazine-treated cells are not extensively reported, the methodology holds great promise for understanding the metabolic adaptations that contribute to drug resistance. For example, MFA has been used to show that doxorubicin (B1662922), another chemotherapeutic agent, increases oxidative metabolism in cardiomyocytes. oup.com Cancer cells are known to rewire their metabolism to support high rates of proliferation and to survive under stress. creative-proteomics.com MFA can elucidate these changes in dacarbazine-treated cells, revealing, for instance, whether cells become more reliant on glycolysis or oxidative phosphorylation for energy production. This information could be used to identify metabolic vulnerabilities that could be targeted to enhance the efficacy of dacarbazine.
Genomic and Transcriptomic Investigations
Genomic and transcriptomic analyses provide a foundation for understanding the hereditary and gene expression changes that influence a cell's response to dacarbazine. These investigations have been crucial in identifying genetic markers of drug resistance and the signaling pathways that are transcriptionally dysregulated by dacarbazine.
Transcriptomic profiling of melanoma cells treated with dacarbazine has revealed significant alterations in gene expression. In one study, treatment of primary melanoma cells with dacarbazine led to the dysregulation of 416 genes in two different cell lines, with pathways related to cell motility being affected. nih.gov Another study using NGS-based transcriptomic profiling of B16 melanoma tumors treated with dacarbazine identified 34 differentially expressed genes, many of which are associated with drug resistance and apoptosis evasion. nih.gov Enriched signaling cascades included the NF-kappa B and p53 signaling pathways. nih.gov
Furthermore, studies have investigated the role of specific genes and non-coding RNAs in dacarbazine resistance. For example, silencing of Dicer, an enzyme involved in microRNA processing, was found to enhance dacarbazine resistance in melanoma cells. nih.gov Conversely, dacarbazine was shown to up-regulate the expression of the miRNA-200 family, which is involved in suppressing invasion and metastasis. europeanreview.org
Integrative analyses that combine genomic and transcriptomic data from large patient cohorts have provided broader insights into the mechanisms of therapy resistance in cancer. aacrjournals.org For example, a pan-cancer analysis of refractory metastatic tumors identified numerous genomic and transcriptomic alterations associated with treatment resistance, highlighting the complexity of this phenomenon. aacrjournals.orgaacrjournals.org While not always specific to dacarbazine, these studies provide a valuable resource for identifying potential mechanisms of resistance that may be relevant to this drug.
Table 2: Examples of Genes and Pathways Altered in Response to Dacarbazine from Transcriptomic Studies
| Gene/Pathway | Cell/Tumor Type | Method | Observation | Potential Implication | Reference |
| Plexin A2 | Primary Melanoma Cells | Transcriptomic Analysis | Downregulated | Altered migration and invasion | nih.gov |
| NF-kappa B signaling | B16 Melanoma Tumors | NGS-based Transcriptomics | Enriched | Drug resistance, apoptosis evasion | nih.gov |
| p53 signaling pathway | B16 Melanoma Tumors | NGS-based Transcriptomics | Enriched | Drug resistance, apoptosis evasion | nih.gov |
| Dicer | Melanoma Cells | Gene Silencing, Expression Analysis | Low expression correlates with resistance | Enhanced drug resistance | nih.gov |
| miRNA-200 family | Melanoma Cells | PCR | Upregulated by DTIC | Suppression of invasion and metastasis | europeanreview.org |
This table summarizes key findings from transcriptomic investigations into the effects of dacarbazine.
Gene Expression Profiling (e.g., RNA-Seq)
Gene expression profiling, particularly through RNA sequencing (RNA-Seq), has been instrumental in identifying genes and pathways that are altered in response to dacarbazine and that contribute to resistance. This technique allows for a comprehensive analysis of the transcriptome, revealing which genes are upregulated or downregulated under specific conditions.
A key finding from RNA-Seq studies is the association between the transcription factor FOXC2 and dacarbazine response in melanoma. Analysis of data from The Cancer Genome Atlas (TCGA) revealed that higher levels of FOXC2 expression are correlated with poorer survival rates in melanoma patients treated with dacarbazine chemotherapy. nih.govnih.gov To delve into the underlying molecular mechanisms, a detailed RNA-Seq analysis was performed on murine melanoma cell lines with and without FOXC2 expression (GEO Series accession number GSE134296). nih.gov This study identified 598 differentially expressed genes, with 254 being positively regulated and 344 negatively regulated by FOXC2. nih.gov Gene Ontology (GO) analysis of these genes highlighted the enrichment of pathways related to oxidative stress response and xenobiotic metabolism, suggesting that FOXC2 may confer resistance by enhancing the cell's ability to detoxify the drug. nih.gov
Another comparative transcriptomic study focused on developing dacarbazine-resistant melanoma cell lines (A375-DR and M14-DR) through prolonged exposure to the drug. biorxiv.org RNA-Seq analysis of these resistant cells compared to their sensitive counterparts revealed the significant upregulation of Sentrin-specific protease 1 (SENP1) and subsequent abnormal activation of the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. biorxiv.org
Furthermore, transcriptomic profiling of B16 melanoma tumors treated with dacarbazine in vivo identified 34 differentially expressed genes primarily associated with drug resistance and evasion of apoptosis. nih.gov Bioinformatic analysis of these genes pointed to the enrichment of several key signaling cascades, including the NF-kappa B and p53 signaling pathways. nih.gov Notably, the expression of the anti-apoptotic gene BCL2 was found to be significantly increased in dacarbazine-treated tumors. nih.gov
Table 1: Selected Genes and Pathways Implicated in Dacarbazine Response from Gene Expression Profiling Studies
| Gene/Pathway | Cancer Type | Method | Key Finding | Reference(s) |
| FOXC2 | Melanoma | RNA-Seq | Upregulation associated with poor survival and regulation of xenobiotic metabolism genes. | nih.govnih.gov |
| SENP1 / Hippo Pathway | Melanoma | RNA-Seq | Upregulation and abnormal activation in dacarbazine-resistant cells. | biorxiv.org |
| NF-kappa B Pathway | Melanoma | RNA-Seq | Enriched pathway in dacarbazine-treated tumors. | nih.gov |
| p53 Pathway | Melanoma | RNA-Seq | Enriched pathway in dacarbazine-treated tumors. | nih.gov |
| BCL2 | Melanoma | RNA-Seq | Increased expression in dacarbazine-treated tumors, promoting apoptosis evasion. | nih.gov |
| TMED1 | Colorectal Cancer | Multi-omics | Upregulation correlated with increased drug resistance. | mdpi.com |
Systems Biology Integration for Mechanistic Insights and Predictive Modeling
Systems biology offers a powerful framework for integrating diverse multi-omics datasets to unravel the complex network of interactions that govern a cell's response to drugs like dacarbazine. By combining gene expression profiles, DNA methylation data, and other molecular information, researchers can construct computational models that provide deeper mechanistic insights and can be used to predict treatment outcomes.
One example of this integrative approach is the identification of Transmembrane p24 Trafficking Protein 1 (TMED1) as a potential prognostic marker in colorectal cancer. A multi-omics analysis that integrated transcriptomics and proteomics data revealed that elevated TMED1 expression is associated with a poor prognosis and increased resistance to a variety of drugs, including dacarbazine. mdpi.com This finding suggests that TMED1 may play a role in drug resistance pathways and could serve as a biomarker to guide treatment decisions.
In melanoma, systems biology approaches have been used to model the development of cross-resistance between different therapies. For instance, studies have shown that melanoma cells that acquire resistance to dacarbazine can do so by reactivating the MAPK signaling pathway. researchgate.net This reactivation not only confers resistance to dacarbazine but can also induce cross-resistance to other targeted therapies like BRAF inhibitors. researchgate.net Computational models that integrate transcriptomic and proteomic data are crucial for understanding these complex signaling dynamics and for designing strategies to overcome such resistance mechanisms.
Furthermore, computational systems biology models have been developed to simulate the broader dynamics of tumor response to DNA-damaging agents. These models can incorporate various factors, including the efficiency of DNA blockade by the drug, the role of the immune system (such as cytotoxic T-cells), and the influence of specific cytokines. aimspress.com By simulating these interactions, researchers can explore different therapeutic strategies in silico to identify those most likely to lead to permanent tumor elimination while minimizing toxicity to normal tissues. aimspress.com The integration of gene expression data, such as the activation profiles of genes involved in DNA damage checkpoints and immune signaling, helps to validate and refine these predictive models. aimspress.com
Pre Clinical Investigations of Biological Activity and Efficacy
In Vitro Cytotoxicity and Antiproliferative Studies
Cell Line Susceptibility and Dose-Response Profiling (e.g., IC50 determination)
The cytotoxic and antiproliferative effects of dacarbazine (B1669748) have been evaluated across various melanoma cell lines, revealing a range of sensitivities. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies depending on the cell line and the duration of exposure.
In studies involving human melanoma cell lines, the IC50 values for dacarbazine demonstrate this variability. For instance, in the A375 and MNT-1 cell lines, the IC50 values decreased with longer exposure times. nih.gov Similarly, in another study, the IC50 for dacarbazine in A375 cells after 72 hours of treatment was 1.6 μM. mdpi.com In contrast, the B16-F10 murine melanoma cell line exhibited a higher IC50 value of 1400 µg/ml. nih.gov The cytotoxicity of dacarbazine is dose-dependent, with higher concentrations leading to greater inhibition of cell proliferation. nih.govresearchgate.net For example, in B16 and Cloudman S91 mouse melanoma cells, high doses of dacarbazine decreased cell viability to 20%. ptfarm.pl
The following table summarizes the IC50 values of dacarbazine in different melanoma cell lines from various studies.
| Cell Line | Exposure Time | IC50 Value | Source |
| A375 | 24 h | 138 µg/mL | nih.gov |
| MNT-1 | 24 h | 538 µg/mL | nih.gov |
| A375 | 48 h | 5.5 µg/mL | nih.gov |
| MNT-1 | 48 h | 115 µg/mL | nih.gov |
| A375 | 72 h | 0.39 µg/mL | nih.gov |
| MNT-1 | 72 h | 41 µg/mL | nih.gov |
| B16-F10 | 48 h | 1400 µg/mL | nih.gov |
| B16 | Not Specified | 1.647 M | ptfarm.pl |
| Cloudman S91 | Not Specified | 2.744 M | ptfarm.pl |
| A375 | 72 h | 1.6 µM | mdpi.com |
Cell Cycle Analysis in Response to Dacarbazine Treatment
Dacarbazine has been shown to induce cell cycle arrest, primarily at the G2/M and S phases, in melanoma cells. ptfarm.plresearchgate.net Flow cytometry analysis of B16 and Cloudman S91 mouse melanoma cells revealed that dacarbazine treatment led to an accumulation of cells in these phases. ptfarm.plresearchgate.net Specifically, a significant arrest of B16 cells in the G2/M phase was observed. ptfarm.pl In another study on WM-266-4 human malignant melanoma cells, dacarbazine was reported to induce S phase cell cycle arrest. spandidos-publications.com
However, the effect of dacarbazine on the cell cycle can vary between cell lines. For example, in A375 cells, dacarbazine decreased the percentage of cells in the S phase and increased the number of cells in the G2/M phase. medchemexpress.com Conversely, in MNT-1 cells, it decreased the number of cells in the G0/G1 phase and increased the number in both the S and G2/M phases. medchemexpress.com In the human melanoma A375 cell line, dacarbazine was found to cause a G1/G0 cell cycle arrest. spandidos-publications.com Interestingly, one study on HTB140 melanoma cells reported that single-agent dacarbazine treatment did not cause significant changes in the cell cycle distribution compared to the control. nih.gov
Apoptosis and Necrosis Induction Studies (e.g., PARP cleavage, ROS levels)
Dacarbazine exerts its antitumor activity by inducing both apoptosis and necrosis in melanoma cells. researchgate.net Morphological changes characteristic of apoptosis and necrosis have been observed in B16 and Cloudman S91 cells following dacarbazine treatment. ptfarm.pl The induction of apoptosis is a key mechanism of dacarbazine's cytotoxicity.
Studies have shown that dacarbazine treatment leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. thieme-connect.comaacrjournals.org Furthermore, dacarbazine can modulate the levels of reactive oxygen species (ROS). In human melanoma A375 cells, dacarbazine caused a transient increase in ROS levels. spandidos-publications.com However, another study on A375 and MNT-1 cells found that dacarbazine alone did not significantly elevate ROS levels. nih.gov The production of ROS can be an important mediator of apoptosis. researchgate.net The induction of apoptosis by dacarbazine is also associated with the activation of caspases, such as caspase-3 and caspase-9. nih.govacs.org
Combinatorial In Vitro Studies with Other Investigational Agents (e.g., Metformin (B114582), miRNA, Hyperthermia)
To enhance the therapeutic efficacy of dacarbazine, numerous in vitro studies have explored its combination with other agents.
Metformin: The combination of metformin and dacarbazine has been investigated for its potential to overcome chemoresistance. One study found that metformin pretreatment could either prevent or induce a dacarbazine-resistant phenotype in B16F10 melanoma cells depending on the experimental protocol. nih.gov Another study showed synergistic inhibitory effects on melanoma cell viability when metformin was combined with dacarbazine.
miRNA: Co-delivery of dacarbazine and microRNA-34a (miRNA 34a) has demonstrated synergistic effects against malignant melanoma. dovepress.com The combination significantly inhibited the growth of A375 cells, with miRNA 34a enhancing the cytotoxic efficacy of dacarbazine. dovepress.com
Hyperthermia: The cytotoxic effect of dacarbazine can be potentiated by hyperthermia (heat treatment). nih.gov In A375 and MNT-1 melanoma cells, combining dacarbazine with hyperthermia at 43°C significantly reduced cell viability compared to either treatment alone. nih.gov This combination has been shown to be effective even at low concentrations of dacarbazine. nih.gov The combined treatment of metformin and hyperthermia has also been studied in breast cancer cells, showing enhanced cell death. plos.org
In Vivo Efficacy Studies in Animal Models
Tumor Growth Inhibition in Xenograft and Syngeneic Models
The antitumor efficacy of dacarbazine has been evaluated in various animal models of melanoma, including xenograft and syngeneic models. nih.gov These models are crucial for assessing the in vivo therapeutic potential of anticancer agents.
In a xenograft mouse model using a human melanoma cell line, nanoemulsion formulations of dacarbazine were shown to be more efficacious in reducing tumor size compared to suspension preparations. acs.orgresearchgate.net Both topical and intramuscular administration of the nanoemulsion resulted in significant tumor growth reduction. acs.orgresearchgate.net In another study, the combination of dacarbazine with an anti-RAGE antibody was more effective in reducing tumor growth than dacarbazine alone. researchgate.net
Syngeneic models, which utilize immunocompetent mice, are also widely used. nih.gov In a B16-F10 syngeneic mouse model, the combination of celecoxib (B62257) and dacarbazine was significantly more effective in inhibiting melanoma growth and metastasis compared to either drug used alone. nih.govresearchgate.net Similarly, co-delivery of dacarbazine and miRNA-34a in a xenograft model resulted in significant tumor suppression, demonstrating a synergistic effect in vivo. dovepress.com
Investigation of Combination Modality Studies (e.g., Hyperthermia in Animal Models)
Preclinical research has explored the therapeutic potential of dacarbazine in combination with other treatment modalities to enhance its anti-tumor effects. These studies in various animal models have shown that combination strategies can lead to improved outcomes compared to dacarbazine monotherapy.
One area of investigation involves combining dacarbazine with other chemical agents. In a study using a severe combined immunodeficiency (SCID) mouse model with xenografted human melanoma cells, the combination of dacarbazine (DTIC) and dimethylfumarate (DMF) was tested. nih.govresearchgate.net While both agents alone reduced the growth of primary tumors, only the combination therapy significantly delayed the metastasis to sentinel lymph nodes. nih.govresearchgate.net This enhanced effect was associated with a reduction in lymph vessel density in the primary tumors and impaired melanoma cell migration. nih.gov
Another approach combines dacarbazine with immunotherapy. The use of F8-IL2, an immunocytokine, in combination with dacarbazine was evaluated in a syngeneic immunocompetent mouse model of melanoma. nih.govcore.ac.uk This combination resulted in improved tumor growth retardation compared to either agent used alone, without causing additional toxicity. nih.govcore.ac.uk The study also noted a significant increase in CD4+ T cells within the tumor's immune infiltrate 24 hours after the combination treatment was administered. nih.gov Furthermore, a study in a B16-F10 melanoma mouse model showed that combining dacarbazine with MG-Pe, a partially methylated mannogalactan, acted as an adjuvant, improving tumor control and increasing animal survival. mdpi.com
The combination of dacarbazine with radioimmunotherapy (RIT) has also been explored. In nude mice bearing human melanoma xenografts, combining dacarbazine with RIT using a melanin-binding monoclonal antibody (¹⁸⁸Re-6D2) was more effective at reducing tumor size than either treatment alone. aacrjournals.org The rationale was that chemotherapy could expose more melanin, providing a better target for the subsequent RIT. aacrjournals.org
While in vitro studies have demonstrated that hyperthermia can potentiate the cytotoxic effects of dacarbazine on human melanoma cell lines, detailed in vivo animal model data on this specific combination is an area requiring further investigation. mdpi.comresearchgate.net These cell-based studies suggest that combining hyperthermia with low concentrations of DTIC can significantly reduce cancer cell viability, indicating a potential synergistic effect that warrants exploration in preclinical animal models. mdpi.comresearchgate.net
Table 1: Preclinical Combination Studies with Dacarbazine in Animal Models
| Combination Agent | Animal Model | Cancer Type | Key Findings | Reference |
|---|---|---|---|---|
| Dimethylfumarate (DMF) | SCID mouse | Melanoma | Significantly delayed metastasis to sentinel nodes compared to single-agent treatment. | nih.gov, researchgate.net |
| F8-IL2 (Immunocytokine) | Syngeneic C3H/HeN mouse | Melanoma | Improved tumor growth retardation without additional toxicity. | nih.gov, core.ac.uk |
| ¹⁸⁸Re-6D2 (Radioimmunotherapy) | Nude mouse | Melanoma | More effective reduction in tumor size compared to monotherapy. | aacrjournals.org |
| MG-Pe (Partially methylated mannogalactan) | C57BL/6 mouse | Melanoma | Adjuvant effect, leading to improved tumor control and increased survival. | mdpi.com |
Evaluation of Novel Dacarbazine Formulations in Animal Models
To improve the therapeutic index of dacarbazine, researchers have developed and evaluated novel drug delivery systems in preclinical animal models. These formulations aim to enhance drug stability, solubility, and targeted delivery, thereby increasing efficacy.
Nanoemulsion formulations of dacarbazine have shown significantly increased efficacy in mouse xenograft models. In a study using a human melanoma cell line, both intramuscular and topical application of a dacarbazine nanoemulsion led to a greater reduction in tumor size compared to a standard dacarbazine suspension. acs.orgacs.org The intramuscular nanoemulsion reduced tumor size by 61%, while the topical formulation achieved a 49% reduction. acs.org Notably, 98% of the animals treated with the intramuscular nanoemulsion remained tumor-free 12 weeks after treatment cessation. acs.org Similarly, in a mouse model of epidermoid carcinoma, a dacarbazine nanoemulsion was significantly more effective at reducing tumor size than the suspension form, whether administered intramuscularly or topically. nih.govresearchgate.net After 40 days, the tumor size in mice receiving the intramuscular nanoemulsion was 0.83 ± 0.55 mm³, compared to 4.75 ± 0.49 mm³ for the suspension. nih.gov This increased efficacy is attributed to the smaller particle size, greater stability, and other favorable physicochemical properties of the nanoemulsion. nih.gov
Solid lipid nanoparticles (SLNs) represent another promising formulation for dacarbazine delivery. nih.gov In one study, dacarbazine was encapsulated within SLNs for topical application on 7,12-Dimethylbenz(a)anthracene (DMBA)-induced skin tumors in rats. nih.gov The optimized SLN formulation demonstrated enhanced skin permeation and improved efficacy with minimal side effects compared to free dacarbazine. nih.gov Histopathological analysis showed that the SLN-treated rats had less keratosis and reduced inflammatory responses. nih.gov
Liposomal formulations are also under investigation. For instance, hyaluronic acid-coated liposomes co-delivering dacarbazine and eugenol (B1671780) were developed to target resistant metastatic melanoma. mdpi.com In vitro results showed these liposomes had significantly higher cytotoxicity against melanoma cells (95.08%) compared to dacarbazine solution alone (10.20%) at the same concentration. mdpi.com This formulation also demonstrated superior inhibition of cell migration and proliferation, indicating its potential for in vivo applications against metastasis. mdpi.com
Table 2: Evaluation of Novel Dacarbazine Formulations in Animal Models
| Formulation | Animal Model | Cancer Type | Administration Route | Key Efficacy Findings | Reference |
|---|---|---|---|---|---|
| Nanoemulsion | Xenograft mouse | Melanoma | Intramuscular (IM) & Topical | Up to 10-fold greater tumor size reduction vs. suspension; 98% of mice tumor-free post-IM treatment. | acs.org, acs.org |
| Nanoemulsion | Xenograft mouse | Epidermoid Carcinoma | Intramuscular (IM) & Topical | Significant tumor size reduction vs. suspension (IM: 0.83 mm³ vs. 4.75 mm³). | nih.gov, researchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Rat | DMBA-induced Skin Tumor | Topical | Improved efficacy with less keratosis and inflammation compared to free dacarbazine. | nih.gov |
| Hyaluronic Acid-Coated Liposomes (with Eugenol) | - (In vitro data) | Melanoma | - (Designed for systemic use) | 95.08% cytotoxicity vs. 10.20% for dacarbazine solution alone in cell lines. | mdpi.com |
Biomarker Discovery for Pre-clinical Response Prediction
Identifying predictive biomarkers is crucial for optimizing dacarbazine therapy and overcoming resistance. Preclinical research has focused on several potential molecular markers that could forecast treatment response.
A primary mechanism of resistance to dacarbazine is mediated by the DNA repair enzyme O⁶-methylguanine-DNA-methyltransferase (MGMT). frontiersin.orguzh.ch MGMT removes the alkyl groups from the O⁶-position of guanine (B1146940), thereby repairing the DNA damage induced by alkylating agents like dacarbazine and its oral analogue, temozolomide (B1682018). uzh.ch Preclinical studies have consistently shown that tumors with high levels of MGMT expression are more resistant to these drugs. uzh.ch Conversely, tumors with low or absent MGMT expression are more sensitive. uzh.chmdpi.com
The epigenetic silencing of the MGMT gene via promoter methylation is a key predictor of sensitivity. uzh.ch In various preclinical models, methylation of the MGMT promoter leads to decreased enzyme expression and, consequently, a heightened response to alkylating agents. uzh.chmdpi.com While MGMT promoter methylation is a recognized predictive biomarker for temozolomide response in glioblastoma, its role in melanoma is less defined, with some clinical studies showing no correlation with outcome. mdpi.com
Recent preclinical investigations have delved deeper into the regulatory mechanisms of MGMT. One study identified a long non-coding RNA, POU3F3, as a contributor to dacarbazine resistance in human melanoma. frontiersin.org Research in both in vitro and in vivo models demonstrated a positive correlation between the expression of lncRNA POU3F3 and MGMT. frontiersin.org The proposed mechanism involves lncRNA POU3F3 acting as a sponge for miR-650, which in turn regulates the expression of MGMT. frontiersin.org This suggests that the lncRNA POU3F3/miR-650/MGMT axis could serve as a more nuanced biomarker for predicting dacarbazine resistance. frontiersin.org
Future Directions and Emerging Research Opportunities
Elucidation of Unresolved Mechanistic Aspects and Novel Biological Targets
While it's known that dacarbazine (B1669748) works by methylating DNA, the finer points of its mechanism are not fully understood. drugbank.commedex.com.bdwikidoc.org Future research will focus on the complex relationship between the DNA damage caused by dacarbazine and the cell's own DNA damage response (DDR) pathways. drugbank.com A key question is why some tumors are more responsive to dacarbazine than others and how different components of the DDR influence this sensitivity. patsnap.com
Researchers are also looking for new biological targets for dacarbazine beyond its direct effect on DNA. uspharmacist.com One exciting area of investigation is dacarbazine's ability to trigger an immune response against tumors. ecancer.org Understanding how dacarbazine treatment can stimulate the immune system by causing the release of tumor antigens could lead to new combination therapies. nih.gov Further investigation is also needed to clarify the "off-target" effects of dacarbazine and its byproducts, which could contribute to both its therapeutic benefits and its toxic side effects.
Design and Synthesis of Next-Generation Prodrugs with Enhanced Specificity
A major drawback of dacarbazine is its toxicity to healthy cells, which is a result of its non-specific activation in the liver. nih.gov To address this, researchers are designing a new generation of prodrugs that are only activated in the tumor environment. alacrita.comclinmedjournals.org This would concentrate the drug's cancer-killing effects where they are needed most, while sparing healthy tissues.
One approach is to create prodrugs that are activated by enzymes found in high concentrations in tumors. mdpi.com Another innovative strategy is the development of dacarbazine prodrugs that can be activated by light or ultrasound, allowing for precise control over where and when the drug is released. rsc.org Linking dacarbazine to a tumor-targeting molecule, such as an antibody, is another promising avenue for improving its specificity. nih.gov
Development of Strategies to Overcome Drug Resistance in Advanced Pre-clinical Models
Cancer cells can become resistant to dacarbazine, which is a significant clinical challenge. wcrj.netaacrjournals.org Future research is focused on developing ways to overcome this resistance using advanced preclinical models, such as patient-derived xenografts (PDXs) and organoids, which more closely mimic human tumors. crownbio.com
A primary cause of resistance is the high level of an enzyme called O6-methylguanine-DNA methyltransferase (MGMT), which can repair the damage caused by dacarbazine. patsnap.comwcrj.net While combining dacarbazine with drugs that inhibit MGMT is one strategy, it has had limited success in clinical trials. oncotarget.com Researchers are now exploring the role of other DNA repair pathways in dacarbazine resistance and are developing drugs to target these pathways in combination with dacarbazine. nih.govoncotarget.com They are also investigating how changes in gene expression and drug transport out of the cell contribute to resistance. nih.gov
Advanced Computational Modeling and Simulation of Dacarbazine-Cell Interactions
Computational modeling and simulation are powerful tools for accelerating dacarbazine research. acs.org These computer-based methods provide detailed insights into how the drug interacts with its targets at the atomic level. nih.gov Molecular dynamics simulations are being used to model the interaction of dacarbazine's active form with DNA, which can help explain how it damages DNA and how it is recognized by repair enzymes. nih.govmdpi.com
Quantitative structure-activity relationship (QSAR) studies are being used to design new dacarbazine-like molecules with potentially improved effectiveness or fewer side effects. researchgate.net Additionally, systems biology models are being created to simulate the complex network of interactions between dacarbazine, the cell's metabolism, and DNA repair systems. These models can help predict how cells will respond to dacarbazine and identify new drug combinations that may be more effective.
Integration of Multidimensional Omics Datasets for Predictive Research and Hypothesis Generation
The use of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is providing a more complete picture of how dacarbazine affects cells and can help predict which patients will respond to treatment. nih.govnih.gov By analyzing the "-omics" profiles of tumors before treatment and correlating this with patient outcomes, researchers hope to find reliable biomarkers that can predict sensitivity or resistance to dacarbazine. scispace.comuniversiteitleiden.nl
For example, genomic analysis can identify mutations in DNA repair genes, while transcriptomic data can reveal the expression levels of MGMT and other important enzymes. mdpi.comoaepublish.com Proteomic studies can measure the levels of proteins involved in the DNA damage response, and metabolomic analyses can show how dacarbazine alters the cell's metabolism. oaepublish.com Integrating these large datasets, often with the help of machine learning and artificial intelligence, will be key to generating new ideas about how dacarbazine works and to developing personalized treatment plans. researchgate.net
Interactive Data Tables
Table 1: Research Findings on Dacarbazine Hydrochloride
| Research Area | Key Findings and Future Directions |
| Mechanistic Aspects | Focus on the interplay between Dacarbazine-induced DNA damage and DNA Damage Response (DDR) pathways. Investigation into Dacarbazine's role in inducing immunogenic cell death. |
| Prodrug Design | Development of tumor-specific activatable prodrugs (e.g., enzyme or light-activated). Synthesis of Dacarbazine conjugates with tumor-targeting moieties. |
| Drug Resistance | Overcoming resistance mediated by O6-methylguanine-DNA methyltransferase (MGMT) using inhibitors. Targeting other DNA repair pathways like mismatch repair (MMR) and base excision repair (BER). |
| Computational Modeling | Use of Molecular Dynamics (MD) simulations to model Dacarbazine-DNA interactions. Application of Quantitative Structure-Activity Relationship (QSAR) for designing new analogs. |
| Multi-omics Integration | Identification of predictive biomarkers for drug sensitivity/resistance through genomics, transcriptomics, proteomics, and metabolomics. Use of AI/machine learning for data analysis and hypothesis generation. |
Q & A
Q. What is the mechanism of action of dacarbazine hydrochloride in cancer research, and how is this assessed experimentally?
this compound is a cell cycle non-specific alkylating agent that induces DNA damage by forming methyl adducts at the O⁶ and N⁷ positions of guanine, leading to DNA strand breaks and apoptosis. To assess its mechanism:
- Use in vitro lymphocyte proliferation assays (e.g., measure inhibition of T/B cell responses at IC₅₀ values of 50 μg/mL and 10 μg/mL, respectively) .
- Employ comet assays or γ-H2AX immunofluorescence to quantify DNA damage in treated cancer cell lines.
- Validate alkylation effects via liquid chromatography-mass spectrometry (LC-MS) to detect methylated DNA bases .
Q. What are the standard protocols for administering this compound in preclinical studies?
- Dosage : In murine models, doses range from 50–200 mg/kg intraperitoneally, adjusted based on toxicity profiles. For human trials, typical doses are 3–4 mg/kg intravenously every 3 weeks .
- Vehicle : Reconstitute in sterile water or saline (concentration ≤10 mg/mL) to avoid precipitation.
- Control Groups : Include cohorts receiving saline or vehicle alone to distinguish drug-specific effects from background toxicity .
Q. How is the purity and stability of this compound verified in pharmaceutical research?
- Analytical Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities like dacarbazine related compound A (5-aminoimidazole-4-carboxamide hydrochloride). Calculate impurity percentages using the formula:
where (free base) and (hydrochloride salt) .
- Stability Testing : Store lyophilized powder at 2–8°C protected from light; monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can researchers optimize this compound dosing in combination therapies while mitigating toxicity?
- Synergy Screening : Conduct dose-matrix experiments (e.g., dacarbazine + nivolumab) using Chou-Talalay combination indices to identify synergistic ratios .
- Toxicity Mitigation : Pre-treat with antiemetics (e.g., ondansetron) and monitor immune-related adverse events (e.g., colitis, hepatitis) via serum ALT/AST levels and fecal calprotectin assays .
Q. What methodologies are used to resolve contradictions in survival outcomes across dacarbazine clinical trials?
- Meta-Analysis : Pool data from phase III trials (e.g., ipilimumab ± dacarbazine studies) using random-effects models to account for heterogeneity in patient demographics or prior therapies .
- Biomarker Stratification : Retrospectively analyze trial subgroups for HLA-A*0201 status or PD-L1 expression, which may influence response variability .
Q. How do researchers model dacarbazine resistance mechanisms in metastatic melanoma?
- In Vitro Models : Generate resistant cell lines via chronic exposure to escalating dacarbazine doses (e.g., 0.1–10 μg/mL over 6 months).
- Mechanistic Studies :
- Quantify O⁶-methylguanine-DNA methyltransferase (MGMT) activity via Western blot or ELISA.
- Perform whole-exome sequencing to identify mutations in DNA repair pathways (e.g., BRCA1/2) .
Methodological Considerations
- Handling Precautions : Use nitrile gloves (ASTM D6978-compliant) and biosafety cabinets to prevent occupational exposure; validate glove permeability using HPLC to detect drug permeation .
- Data Reproducibility : Adhere to USP guidelines for compound characterization (e.g., ≥95% purity by HPLC) and document synthesis batches in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
